Endoxifen (E-isomer)
Descripción
Propiedades
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-QREUMGABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197194-61-8 | |
| Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The E-Isomer of Endoxifen: A Technical Examination of Its Mechanism of Action in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, has garnered significant attention for its potent antiestrogenic effects in estrogen receptor-positive (ER+) breast cancer. Endoxifen exists as two geometric isomers, the (Z)- and (E)-isomers. The vast majority of preclinical and clinical research has focused on the (Z)-isomer, which is widely regarded as the pharmacologically active form responsible for the therapeutic effects of tamoxifen. The (E)-isomer is often considered a less active metabolite and an impurity in preparations of (Z)-endoxifen. This technical guide provides an in-depth analysis of the available scientific literature concerning the mechanism of action of the (E)-isomer of endoxifen in breast cancer cells, primarily through a comparative lens with its more potent (Z)-counterpart.
Estrogen Receptor-Dependent Mechanisms
The primary mechanism of action for endoxifen isomers involves direct interaction with estrogen receptors (ERα and ERβ), leading to the modulation of estrogen-dependent signaling pathways. However, the two isomers exhibit markedly different pharmacological profiles.
Binding Affinity to Estrogen Receptors
The antiestrogenic activity of endoxifen is initiated by its binding to the ligand-binding domain of the estrogen receptor. The stereochemistry of the isomer plays a critical role in the affinity of this interaction. The (Z)-isomer possesses a significantly higher binding affinity for both ERα and ERβ compared to the (E)-isomer. It has been reported that (Z)-isomers of tamoxifen metabolites have over 99% higher affinity for the ER compared to their (E)-isomer counterparts[1].
While specific Ki or IC50 values from competitive binding assays for the E-isomer of endoxifen are not widely reported in the literature, studies on the closely related metabolite, norendoxifen, provide valuable insight. A study that synthesized and evaluated both isomers of norendoxifen demonstrated that the (Z)-isomer has a higher affinity for both ERα and ERβ than the (E)-isomer[2].
| Compound | Target | Parameter | Value |
| (Z)-Norendoxifen | Estrogen Receptor-α | EC50 | 17 nM[2] |
| Estrogen Receptor-β | EC50 | 27.5 nM[2] | |
| (E)-Norendoxifen | Estrogen Receptor-α | EC50 | 58.7 nM[2] |
| Estrogen Receptor-β | EC50 | 78.5 nM[2] |
Table 1: Comparative Estrogen Receptor Affinity of Norendoxifen Isomers. Data from a study on norendoxifen, a closely related metabolite, illustrating the higher potency of the Z-isomer.
This disparity in binding affinity is the foundational reason for the lower biological activity of the E-isomer of endoxifen.
Modulation of ERα-Mediated Transcription
Upon binding to ERα, estrogens like 17β-estradiol (E2) induce a conformational change that promotes the recruitment of co-activators and subsequent transcription of estrogen-responsive genes, such as progesterone receptor (PGR), trefoil factor 1 (TFF1 or pS2), and GREB1, which drive cell proliferation.
The more potent (Z)-endoxifen acts as an ERα antagonist in breast tissue. It binds to ERα and induces a conformation that favors the recruitment of co-repressors, thereby inhibiting the transcription of estrogen-responsive genes[3].
The E-isomer of endoxifen is considered a much weaker antagonist. Some evidence suggests it may act as a partial agonist/antagonist, meaning it can weakly stimulate ERα-mediated transcription in the absence of E2, and only partially inhibit transcription in the presence of E2. One vendor, MedChemExpress, notes that the E-isomer inhibits E2-induced PGR gene expression in MCF-7 cells. However, detailed studies on its effects on a wider range of estrogen-responsive genes are lacking.
Induction of Estrogen Receptor α Degradation
A key mechanistic distinction of (Z)-endoxifen compared to its parent compound, tamoxifen, and another major metabolite, 4-hydroxytamoxifen (4-OHT), is its ability to induce the degradation of the ERα protein[3][4]. This action is similar to that of the selective estrogen receptor downregulator (SERD), fulvestrant. This degradation is mediated by the proteasome and contributes significantly to its potent antiestrogenic activity.
There is currently no published evidence to suggest that the E-isomer of endoxifen shares this ability to induce ERα degradation. Given its lower binding affinity and different induced-fit conformation, it is unlikely to be a potent inducer of ERα degradation.
Impact on Cellular Processes
Inhibition of Breast Cancer Cell Proliferation
The net effect of ERα antagonism by (Z)-endoxifen is the potent inhibition of E2-stimulated proliferation of ER+ breast cancer cells, such as MCF-7. In contrast, the E-isomer is a significantly weaker inhibitor of cell proliferation.
One study reported the IC50 values for a mixture of (E/Z)-endoxifen in MCF-7 cells. The potency was found to be approximately 10-fold lower than that of 4-OH tamoxifen[5].
| Compound | Condition | IC50 (MCF-7 cells) |
| (E/Z)-Endoxifen | Estradiol-deprived | 100 nM[5] |
| 1 nM Estradiol | 500 nM[5] | |
| 4-OH Tamoxifen | Estradiol-deprived | 10 nM[5] |
| 1 nM Estradiol | 50 nM[5] |
Table 2: Anti-proliferative Activity of Endoxifen and 4-OH Tamoxifen in MCF-7 Cells. Note: The endoxifen tested was an E/Z mixture.
The significantly reduced potency of the E-isomer is a critical factor in synthetic chemistry, where achieving a high Z/E ratio is paramount for therapeutic efficacy[6].
Induction of Apoptosis
At higher, clinically relevant concentrations, (Z)-endoxifen has been shown to induce apoptosis in breast cancer cells[7]. This may be linked to both its potent ERα antagonism and potential off-target, ER-independent effects. The ability of the E-isomer of endoxifen to induce apoptosis has not been specifically studied, but it is expected to be substantially less effective due to its weaker interaction with ERα.
Potential Estrogen Receptor-Independent Mechanisms
Recent research suggests that the therapeutic effects of (Z)-endoxifen may not be solely attributable to its interaction with the estrogen receptor. It is plausible that the E-isomer may also have off-target effects, although these have not been a subject of investigation.
One study investigated the binding of tamoxifen isomers and metabolites to cannabinoid receptors (CB1 and CB2), revealing that both E- and Z-endoxifen bind to these receptors, with the Z-isomer showing higher affinity for CB1[8][9]. This suggests that endoxifen isomers may have biological activities independent of the estrogen receptor.
Experimental Protocols
Detailed characterization of the E-isomer of endoxifen requires specific and robust experimental methodologies.
Separation and Quantification of E- and Z-Isomers
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate and quantify the E- and Z-isomers of endoxifen from a mixture.
-
Column: A phenyl-hexyl column (e.g., Luna Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particles) is often effective.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.3) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength of approximately 240 nm.
-
Procedure:
-
Prepare standard solutions of purified E- and Z-isomers to determine retention times and create a standard curve for quantification.
-
Dissolve the isomeric mixture in a suitable solvent (e.g., 50:50 acetonitrile:aqueous buffer).
-
Inject the sample onto the HPLC system.
-
Elute the isomers using a defined gradient program. The Z-isomer typically has a slightly longer retention time than the E-isomer.
-
Integrate the peak areas for each isomer and quantify against the standard curve.
-
Estrogen Receptor Competitive Binding Assay
Method: Radioligand Binding Assay
-
Objective: To determine the relative binding affinity (RBA) or IC50 of the E-isomer of endoxifen for ERα and ERβ.
-
Materials:
-
Purified recombinant human ERα or ERβ.
-
Radiolabeled estradiol ([3H]E2).
-
Unlabeled E2 (for standard curve).
-
Purified E-isomer of endoxifen.
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxyapatite slurry for separation of bound and free ligand.
-
-
Procedure:
-
In assay tubes, combine a fixed concentration of ER protein and a fixed concentration of [3H]E2.
-
Add increasing concentrations of either unlabeled E2 (for the standard curve) or the E-isomer of endoxifen.
-
Incubate at 4°C overnight to reach equilibrium.
-
Add cold hydroxyapatite slurry to each tube and incubate on ice.
-
Wash the pellets multiple times with assay buffer to remove unbound radioligand.
-
Measure the radioactivity in the pellets using a scintillation counter.
-
Calculate the concentration of the E-isomer required to inhibit 50% of the specific binding of [3H]E2 (IC50).
-
Cell Proliferation Assay
Method: MTT Assay
-
Objective: To determine the IC50 of the E-isomer of endoxifen for the inhibition of E2-stimulated cell proliferation.
-
Cell Line: ER+ breast cancer cell line (e.g., MCF-7).
-
Procedure:
-
Culture MCF-7 cells in phenol red-free medium with charcoal-stripped fetal bovine serum for several days to deplete endogenous estrogens.
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a constant concentration of E2 (e.g., 1 nM) and varying concentrations of the E-isomer of endoxifen. Include controls for vehicle, E2 alone, and E-isomer alone.
-
Incubate for 5-7 days.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
Read the absorbance at 570 nm.
-
Calculate the IC50 value by plotting the percentage of proliferation inhibition against the log concentration of the E-isomer.
-
Visualizations: Signaling Pathways and Workflows
Caption: Simplified signaling pathway of Endoxifen isomers.
Caption: Workflow for comparing E- and Z-Endoxifen activity.
Conclusion and Future Directions
The available evidence strongly indicates that the E-isomer of endoxifen is a significantly less potent modulator of the estrogen receptor compared to the Z-isomer. Its lower binding affinity for ERα and ERβ translates to a markedly reduced antiestrogenic effect and weaker inhibition of breast cancer cell proliferation. Key mechanistic attributes of (Z)-endoxifen, such as the induction of ERα degradation, have not been reported for the E-isomer.
For drug development professionals, this underscores the critical importance of stereoselective synthesis and rigorous quality control to minimize the presence of the E-isomer in therapeutic formulations of endoxifen. For researchers and scientists, the significant knowledge gaps regarding the E-isomer present several opportunities for future investigation. A comprehensive characterization of the E-isomer's binding kinetics, its impact on the ERα conformation, its global gene expression signature, and its potential off-target effects would provide a more complete understanding of tamoxifen metabolism and pharmacology. Such studies would definitively clarify whether the E-isomer is merely an inactive metabolite or if it possesses a unique, albeit weak, biological activity profile that could have subtle implications for tamoxifen therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 9. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoselective Synthesis of Endoxifen Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a key active metabolite of tamoxifen, has garnered significant attention in breast cancer research and therapy. Its potent antiestrogenic activity is primarily attributed to the (Z)-isomer, which exhibits a higher binding affinity for the estrogen receptor (ER) compared to other isomers.[1][2] Consequently, the stereoselective synthesis of (Z)-Endoxifen is a critical area of research, aimed at producing the pharmacologically active isomer with high purity. This technical guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and mechanistic insights into the action of Endoxifen isomers.
Stereoselective Synthesis of (Z)-Endoxifen
The primary challenge in the synthesis of Endoxifen lies in controlling the stereochemistry of the tetrasubstituted double bond to favor the desired (Z)-isomer over the less active (E)-isomer.[3] Several synthetic routes have been developed, often involving key steps such as McMurry coupling and Mitsunobu reactions, followed by meticulous purification to achieve high isomeric purity.[4][5]
A notable multi-gram scale synthesis of (Z)-Endoxifen has been reported, highlighting a short and efficient pathway to produce the drug with high purity (>97%) and a Z/E ratio exceeding 99:1 after trituration.[4][6]
Synthetic Strategy Overview
A common synthetic approach for (Z)-Endoxifen is outlined below. This strategy focuses on the stereoselective formation of the olefin core, followed by the introduction of the side chain and final deprotection.
Caption: General synthetic workflow for (Z)-Endoxifen.
Quantitative Data Summary
The following table summarizes key quantitative data from representative synthetic procedures for (Z)-Endoxifen.
| Step | Reaction | Key Reagents | Solvent | Yield (%) | Z/E Ratio | Reference |
| Olefin Formation | McMurry Coupling | TiCl4, Zn | THF | ~55 | >100:1 (E/Z) | [5] |
| Side Chain Attachment | Mitsunobu Reaction | DIAD, PPh3 | THF | ~83 | N/A | [4] |
| Deprotection | Base-mediated hydrolysis | LiOH or other base | Various | High | >95:5 | [4] |
| Purification (Trituration) | Isomer Separation | Dichloromethane/Methanol or Di-isopropyl ether | N/A | High | >99:1 | [3][4] |
| Purification (HPLC) | Isomer Separation | Reverse Phase HPLC | Various | Variable | >99:1 | [7] |
Detailed Experimental Protocols
Protocol 1: McMurry Coupling for (E)-Olefin Intermediate[5]
-
Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend zinc powder in dry tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Slowly add titanium tetrachloride (TiCl4) dropwise to the stirred suspension.
-
After the addition is complete, reflux the mixture for several hours to generate the active low-valent titanium species.
-
Coupling Reaction: To the prepared low-valent titanium reagent, add a solution of the mono-protected 4-hydroxybenzophenone and propiophenone in dry THF.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and quench by slow addition of a potassium carbonate solution.
-
Filter the mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is then purified by chromatography or trituration to yield the (E)-olefin intermediate with high stereoselectivity.
Protocol 2: Mitsunobu Reaction for Side Chain Attachment[4][8]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the (E)-olefin intermediate, the N-protected N-methyl-2-aminoethanol derivative, and triphenylphosphine (PPh3) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the protected (Z)-Endoxifen. This reaction proceeds with an inversion of configuration at the alcohol carbon, but in this specific synthetic sequence, it serves to couple the side chain while retaining the geometry of the olefin.
Protocol 3: Deprotection and Purification of (Z)-Endoxifen[3][4]
-
Deprotection: Dissolve the protected (Z)-Endoxifen in a suitable solvent system (e.g., a mixture of methanol and water).
-
Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature or with gentle heating until the deprotection is complete.
-
Work-up: Neutralize the reaction mixture with a weak acid and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-Endoxifen.
-
Purification by Trituration: Dissolve the crude product in a minimal amount of a solvent in which both isomers are soluble (e.g., dichloromethane).
-
Slowly add a non-solvent in which the (Z)-isomer is less soluble (e.g., methanol or di-isopropyl ether) with stirring to induce precipitation.
-
Continue stirring for several hours, then collect the precipitate by filtration, wash with the cold non-solvent, and dry under vacuum to yield highly pure (Z)-Endoxifen.
Synthesis and Separation of (E)-Endoxifen
The (E)-isomer of Endoxifen is typically obtained as the major byproduct in non-stereoselective syntheses or as a minor component in stereoselective routes targeting the (Z)-isomer.[7] While not the desired pharmacological agent, its isolation is important for characterization and for processes that involve isomerization to the more active (Z)-form.
Separation of (Z)- and (E)-isomers is commonly achieved by:
-
Semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique allows for the effective separation of the geometric isomers.[7]
-
Selective Recrystallization/Trituration: As described in the purification protocol for (Z)-Endoxifen, the differential solubility of the isomers can be exploited for their separation.[3]
Furthermore, the isolated (E)-isomer can be converted to a mixture of (Z)- and (E)-isomers through equilibration in the presence of a strong acid, allowing for the recovery of additional (Z)-Endoxifen.[7]
Synthesis of (R)- and (S)-Endoxifen
The scientific literature primarily focuses on the synthesis and separation of the geometric isomers ((Z)- and (E)-) of Endoxifen, as the stereochemistry of the double bond is the major determinant of its pharmacological activity. Endoxifen possesses a chiral center, and therefore (R)- and (S)-enantiomers exist. However, specific stereoselective syntheses targeting the individual enantiomers of Endoxifen are not as extensively reported as those for the geometric isomers. The separation of these enantiomers would likely require chiral chromatography techniques.
Endoxifen Signaling Pathway
Endoxifen exerts its antiestrogenic effects primarily through competitive binding to the estrogen receptor alpha (ERα).[1] This interaction prevents the binding of estradiol, leading to a conformational change in the receptor that favors the recruitment of corepressors over coactivators. This corepressor-bound complex then binds to estrogen response elements (EREs) on DNA, leading to the downregulation of estrogen-responsive genes involved in cell proliferation and survival.[8]
Recent studies have also uncovered ERα-independent mechanisms of Endoxifen action. At higher concentrations, Endoxifen can inhibit protein kinase C beta 1 (PKCβ1), which in turn leads to the downregulation of the pro-survival AKT signaling pathway, inducing apoptosis in breast cancer cells.[9][10]
Caption: Endoxifen signaling pathways in breast cancer cells.
Conclusion
The stereoselective synthesis of (Z)-Endoxifen is a well-established field with robust methods for producing this clinically important molecule with high isomeric purity. The control of stereochemistry during the synthesis and the efficient separation of isomers are paramount to obtaining the desired pharmacologically active compound. Understanding the dual signaling pathways of Endoxifen, both ERα-dependent and independent, provides a deeper insight into its mechanism of action and its potential to overcome resistance to other endocrine therapies. This guide provides a foundational understanding for researchers and professionals involved in the development and study of Endoxifen and related compounds.
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens | PLOS One [journals.plos.org]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Deep Dive: Comparative Pharmacological Properties of (E)-Endoxifen and (Z)-Endoxifen
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the pharmacological properties of the geometric isomers of endoxifen, (E)-Endoxifen and (Z)-Endoxifen. Endoxifen, a key active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) with significant implications for breast cancer therapy and other hormone-dependent conditions. The spatial arrangement of the ethyl group relative to the phenyl rings in these isomers results in markedly different biological activities. This guide synthesizes critical data on their mechanisms of action, binding affinities, and cellular effects, presenting a clear comparison to inform future research and drug development efforts.
Core Pharmacological Profiles: A Tale of Two Isomers
(Z)-Endoxifen is widely recognized as the pharmacologically active isomer, exhibiting potent anti-estrogenic effects. In contrast, (E)-Endoxifen is generally considered a less active isomer and is often found as an impurity in preparations of (Z)-Endoxifen.[1] Their distinct pharmacological profiles are rooted in their differential interactions with key biological targets, primarily the estrogen receptors (ERα and ERβ) and Protein Kinase C (PKC).
Selective Estrogen Receptor Modulation
The primary mechanism of action for endoxifen isomers is the modulation of estrogen receptors. As SERMs, they can exert either antagonistic (blocking) or agonistic (activating) effects on estrogen receptors in a tissue-specific manner. In breast tissue, the desired effect is antagonism to inhibit the proliferative signaling of estrogen.
Protein Kinase C Inhibition: An ER-Independent Mechanism
Beyond its effects on estrogen receptors, endoxifen has been shown to inhibit Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and survival. This action represents an ER-independent mechanism that may contribute to its anti-cancer effects, particularly in endocrine-resistant cancers.
(Z)-Endoxifen has been identified as a potent inhibitor of PKC, with a notable selectivity for the PKCβ1 isoform.[4][5] Inhibition of PKCβ1 by (Z)-Endoxifen has been shown to lead to downstream effects, including the attenuation of AKT phosphorylation, a key step in a major cell survival pathway.[4][5] This isomer is a more effective inhibitor of PKCβI kinase activity than its (E)-counterpart.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the pharmacological properties of (E)-Endoxifen and (Z)-Endoxifen to facilitate a direct comparison.
Table 1: Estrogen Receptor Binding and Anti-proliferative Activity
| Parameter | (E)-Endoxifen | (Z)-Endoxifen | Reference |
| ERα Binding Affinity | Weaker than (Z)-isomer; specific IC50/Ki values not consistently reported. | High affinity; approximately 100-fold more potent than tamoxifen. | [1][2][3] |
| ERβ Binding Affinity | Data not readily available. | Binds to ERβ. | [3] |
| Anti-proliferative IC50 (MCF-7 cells, estrogen-stimulated) | Data not readily available. | 0.01–0.10 μM | [1][2] |
Table 2: Protein Kinase C Inhibition
| Parameter | (E)-Endoxifen | (Z)-Endoxifen | Reference |
| PKCβ1 Kinase Activity Inhibition | Less effective inhibitor than (Z)-isomer. | More effective inhibitor than (E)-isomer. | [4] |
Signaling Pathways
The differential pharmacological effects of (E)- and (Z)-Endoxifen can be understood by examining their impact on key cellular signaling pathways.
Estrogen Receptor Signaling Pathway
In ER-positive breast cancer cells, estradiol binds to ERα, leading to a conformational change, dimerization, and translocation to the nucleus. The activated ER complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival. (Z)-Endoxifen acts as a competitive antagonist, binding to ERα and inducing a conformational change that promotes the recruitment of co-repressors instead of co-activators, thereby blocking gene transcription.
Caption: Estrogen Receptor Signaling Antagonism by (Z)-Endoxifen.
PKC/AKT Signaling Pathway
(Z)-Endoxifen's ability to inhibit PKCβ1 provides an alternative route for its anti-cancer effects. PKCβ1 can phosphorylate and activate AKT, a central kinase in a pro-survival signaling cascade. By inhibiting PKCβ1, (Z)-Endoxifen prevents the activation of AKT, leading to decreased cell survival and potentially inducing apoptosis (programmed cell death).
Caption: (Z)-Endoxifen-mediated Inhibition of the PKC/AKT Pro-survival Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of endoxifen isomers. The following sections outline standardized protocols for key in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.
Objective: To quantify the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) for (E)- and (Z)-Endoxifen.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-estradiol (radiolabeled ligand)
-
(E)-Endoxifen and (Z)-Endoxifen (test compounds)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of (E)- and (Z)-Endoxifen and a fixed concentration of [³H]-estradiol in the assay buffer.
-
Assay Setup: In triplicate, combine the assay buffer, a constant amount of rat uterine cytosol, the fixed concentration of [³H]-estradiol, and varying concentrations of the test compound (or vehicle control) in microcentrifuge tubes.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets multiple times with assay buffer to remove unbound [³H]-estradiol.
-
Quantification: Resuspend the final HAP pellets in ethanol and transfer to scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-estradiol against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of a compound to inhibit the kinase activity of PKC, which involves the transfer of a phosphate group from ATP to a substrate.
Objective: To determine the IC50 of (E)- and (Z)-Endoxifen for the inhibition of PKC isoforms (e.g., PKCβ1).
Materials:
-
Purified recombinant human PKC isoenzymes
-
PKC substrate (e.g., a specific peptide)
-
[γ-³²P]ATP (radiolabeled ATP)
-
(E)-Endoxifen and (Z)-Endoxifen (test compounds)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the PKC enzyme, the substrate, and varying concentrations of the test compound (or vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the percentage of PKC activity relative to the control and plot it against the log concentration of the test compound to determine the IC50.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
Objective: To evaluate the anti-proliferative effects of (E)- and (Z)-Endoxifen in the presence of an estrogenic stimulus.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous hormones)
-
17β-estradiol (estrogenic stimulus)
-
(E)-Endoxifen and (Z)-Endoxifen (test compounds)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates in a medium containing charcoal-stripped FBS and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a fixed concentration of 17β-estradiol and varying concentrations of the test compounds. Include appropriate controls (vehicle, estradiol alone).
-
Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.
-
Quantification of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the control wells and plot the percentage of cell proliferation against the log concentration of the test compound to determine the IC50.
Conclusion
The pharmacological profiles of (E)-Endoxifen and (Z)-Endoxifen are distinctly different, with the (Z)-isomer demonstrating significantly greater potency as both a selective estrogen receptor modulator and a Protein Kinase C inhibitor. The dual mechanisms of action of (Z)-Endoxifen, targeting both ER-dependent and ER-independent pathways, underscore its therapeutic potential in breast cancer treatment. The data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced activities of these isomers and to advance the development of more effective endocrine therapies. Further research is warranted to obtain more precise quantitative data on the pharmacological properties of (E)-Endoxifen to fully elucidate the structure-activity relationship of this important class of molecules.
References
E-Endoxifen: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoxifen, a key active metabolite of the widely prescribed breast cancer drug tamoxifen, has garnered significant attention for its potent antiestrogenic properties. This technical guide provides an in-depth overview of the discovery and initial characterization of endoxifen, with a particular focus on the stereoisomers, (E)- and (Z)-Endoxifen. It is crucial to underscore that the (Z)-isomer is the pharmacologically active form, demonstrating significantly greater affinity for the estrogen receptor (ER) and more potent antiestrogenic effects compared to the (E)-isomer, which is often considered an impurity.[1][2] This document details the synthesis, separation, and comparative activities of both isomers, presenting quantitative data, experimental protocols, and key signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Discovery of Endoxifen as a Key Tamoxifen Metabolite
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. However, it is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to exert its therapeutic effects. This metabolic process yields several metabolites, with 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen) being the most potent in their antiestrogenic activity.[3]
Endoxifen is formed through the hydroxylation of N-desmethyltamoxifen, a primary metabolite of tamoxifen. Crucially, endoxifen exists as two geometric isomers: (E)-Endoxifen and (Z)-Endoxifen. Early research quickly established that the pharmacological activity resides almost exclusively in the (Z)-isomer.[1][2] (Z)-Endoxifen exhibits a binding affinity for the estrogen receptor (ERα) that is approximately 100-fold greater than that of tamoxifen itself and is comparable to that of 4-OHT.[2][3] Due to its higher plasma concentrations in patients compared to 4-OHT, (Z)-Endoxifen is now considered the most clinically relevant active metabolite of tamoxifen.[1]
The discovery of (Z)-Endoxifen's potent activity has led to its development as a standalone therapeutic agent, bypassing the need for metabolic activation by CYP2D6 and thus circumventing issues related to genetic polymorphisms in this enzyme that can affect tamoxifen efficacy.
Physicochemical and Pharmacological Properties
The differential pharmacological activities of the (E)- and (Z)-isomers of endoxifen are central to its characterization.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters that highlight the superior activity of (Z)-Endoxifen over its (E)-isomer and the parent drug, tamoxifen.
Table 1: Comparative Estrogen Receptor Binding Affinity and Anti-proliferative Activity
| Compound | Estrogen Receptor α (ERα) Binding Affinity (Relative Binding Affinity, RBA %)¹ | Inhibition of MCF-7 Cell Proliferation (IC50, nM)² |
| (Z)-Endoxifen | ~100 | 100 (in estradiol deprivation)[4] |
| 500 (in the presence of 1 nM E2)[4] | ||
| (E)-Endoxifen | Significantly lower than (Z)-isomer (often considered inactive) | Data not available (generally considered weakly antiestrogenic) |
| 4-Hydroxytamoxifen (4-OHT) | ~100 | 10 (without E2)[4] |
| 50 (with 1 nM E2)[4] | ||
| Tamoxifen | 1 | >1000 |
¹ Relative Binding Affinity (RBA) is expressed relative to estradiol (100%). Data for (Z)-Endoxifen and 4-OHT are comparable to estradiol, while (E)-Endoxifen's affinity is substantially lower. ² IC50 values represent the concentration required to inhibit 50% of cell proliferation. These values can vary depending on experimental conditions.
Mechanism of Action: More Than a Simple Competitor
(Z)-Endoxifen's primary mechanism of action is the competitive inhibition of estrogen binding to the ERα. Upon binding, the (Z)-Endoxifen-ERα complex recruits corepressors instead of coactivators to the estrogen response elements (EREs) of target genes, leading to the downregulation of estrogen-dependent gene expression and subsequent inhibition of cell proliferation.[5]
Interestingly, emerging evidence suggests that at higher, clinically achievable concentrations, (Z)-Endoxifen's mechanism may differ from that of 4-OHT. Some studies have shown that (Z)-Endoxifen can induce the degradation of the ERα protein, a mechanism shared with selective estrogen receptor degraders (SERDs) like fulvestrant.[1] This dual action of competitive binding and receptor degradation may contribute to its potent antitumor activity.
Furthermore, at clinically relevant concentrations, (Z)-endoxifen has been shown to inhibit protein kinase C beta 1 (PKCβ1), leading to downstream inhibition of AKT signaling and apoptosis, suggesting a potential ERα-independent mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments in the initial characterization of E-Endoxifen, with a focus on distinguishing it from its more active Z-isomer.
Synthesis and Separation of (E)- and (Z)-Endoxifen
The synthesis of endoxifen often results in a mixture of (E) and (Z) isomers, necessitating a robust separation protocol to isolate the active (Z)-form.
Protocol 1: Synthesis and Chromatographic Separation of Endoxifen Isomers
-
Synthesis: A common synthetic route involves a four-step process starting from commercially available precursors. The final step typically yields a mixture of (Z)- and (E)-isomers.
-
Separation: The geometrical isomers can be separated by semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Isomer Interconversion: The undesired (E)-isomer can be converted to a 1:1 mixture of (Z)/(E) isomers by treatment with a strong acid (e.g., trifluoroacetic acid in dichloromethane or aqueous strong acid in acetonitrile), allowing for re-separation and increased overall yield of the (Z)-isomer.[6]
Diagram: Workflow for Synthesis and Separation of Endoxifen Isomers
Estrogen Receptor Competitive Binding Assay
This assay is crucial for determining the binding affinity of the endoxifen isomers to the estrogen receptor.
Protocol 2: Competitive Radioligand Binding Assay for ERα
-
Preparation of ERα: Human recombinant ERα or cytosol preparations from ER-positive cells (e.g., MCF-7) or rat uteri can be used as the source of the receptor.
-
Radioligand: A radiolabeled estrogen, typically [³H]-estradiol, is used as the tracer.
-
Competition: A constant concentration of ERα and [³H]-estradiol are incubated with increasing concentrations of the unlabeled competitor (e.g., (E)-Endoxifen, (Z)-Endoxifen, or unlabeled estradiol as a positive control).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using methods such as dextran-coated charcoal, filtration, or hydroxylapatite adsorption.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay
This assay assesses the functional consequence of ER binding by measuring the effect of the endoxifen isomers on the proliferation of ER-positive breast cancer cells.
Protocol 3: MCF-7 Cell Proliferation Assay
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of (E)- or (Z)-Endoxifen in the presence or absence of a fixed concentration of 17β-estradiol (E2) to stimulate proliferation.
-
Incubation: Cells are incubated for a period of 6-7 days.
-
Quantification of Cell Proliferation: Cell viability is assessed using a colorimetric assay such as MTT or by direct cell counting.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of E2-stimulated cell growth, is calculated.
Signaling Pathways and Molecular Interactions
The interaction of (Z)-Endoxifen with the ERα initiates a cascade of molecular events that ultimately leads to the inhibition of cancer cell growth.
Diagram: (Z)-Endoxifen Signaling Pathway in ER+ Breast Cancer Cells
As depicted, (Z)-Endoxifen binds to ERα, leading to the recruitment of corepressors to the EREs of target genes. This complex inhibits the transcription of genes essential for cell proliferation. At higher concentrations, (Z)-Endoxifen can also promote the degradation of ERα, further diminishing the cell's ability to respond to estrogenic stimuli.[1]
While less is known about the specific signaling of (E)-Endoxifen, its weak binding to ERα suggests that it is a poor activator of this pathway.
Conclusion and Future Directions
The discovery and characterization of endoxifen have significantly advanced our understanding of tamoxifen's mechanism of action and have paved the way for the development of (Z)-Endoxifen as a direct-acting therapeutic agent. The stark contrast in pharmacological activity between the (E) and (Z) isomers underscores the critical importance of stereochemistry in drug design and development. While (Z)-Endoxifen is a potent antiestrogen with a well-defined mechanism of action, (E)-Endoxifen is largely considered an inactive byproduct.
Future research may further elucidate any subtle biological activities of (E)-Endoxifen and continue to explore the full therapeutic potential of (Z)-Endoxifen, including its efficacy in tamoxifen-resistant breast cancers and its potential ER-independent mechanisms of action. This guide serves as a foundational resource for scientists and researchers contributing to these ongoing efforts in the fight against breast cancer.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
(E)-Endoxifen's Affinity for Estrogen Receptors α and β: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Endoxifen, a geometric isomer of the more extensively studied (Z)-Endoxifen, is an active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. Tamoxifen is a widely used endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The clinical activity of tamoxifen is largely attributed to its active metabolites, primarily the endoxifen isomers and 4-hydroxytamoxifen, which exhibit significantly higher binding affinity for the estrogen receptors (ERs) than the parent drug.[1][2] This technical guide provides an in-depth overview of the binding affinity of (E)-Endoxifen to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways. While much of the existing research has focused on the more potent (Z)-isomer, understanding the pharmacological profile of the (E)-isomer is crucial for a comprehensive assessment of tamoxifen's metabolic activity and its overall therapeutic effect.
Data Presentation: Binding Affinity of Endoxifen Isomers
Quantitative data on the binding affinity of the specific (E)-isomer of endoxifen is limited in publicly available literature. Most studies have focused on the (Z)-isomer or have utilized a mixture of (E/Z)-isomers. The (Z)-isomers of both endoxifen and 4-hydroxy-tamoxifen are known to have a significantly higher affinity for ERs, approximately 100-fold greater than tamoxifen.[1][3][4] The Z-isomers are considered the more biologically active forms.[3]
For comparative purposes, the table below summarizes the available quantitative data for endoxifen (isomer not always specified or as a mixture) and its parent compound, tamoxifen.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| (Z)-Endoxifen | ERα | Cell Proliferation Assay (MCF-7) | 100 | nM | [5] |
| (Z)-Endoxifen (in the presence of 1nM E2) | ERα | Cell Proliferation Assay (MCF-7) | 500 | nM | [5] |
| Endoxifen (isomer unspecified) | ERα | hERG channel inhibition | 1.6 | µM | [6][7] |
| Tamoxifen | ERα | Competitive Binding Assay | 622.0 | nM | [8] |
Note: The lack of specific Ki or IC50 values for the binding of purified (E)-Endoxifen to ERα and ERβ represents a significant data gap in the current literature. The provided IC50 values for (Z)-Endoxifen in a cell proliferation assay reflect its functional antagonism rather than a direct measure of binding affinity.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like (E)-Endoxifen for estrogen receptors involves a variety of in vitro assays. The following are detailed methodologies for key experiments relevant to this topic.
Protocol 1: Competitive Radioligand Binding Assay
This assay is designed to determine the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the estrogen receptor.
Objective: To determine the inhibitory constant (Ki) of (E)-Endoxifen for ERα and ERβ.
Materials:
-
Purified recombinant human ERα or ERβ
-
[³H]-Estradiol (Radioligand)
-
(E)-Endoxifen (Test Compound)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of (E)-Endoxifen in the assay buffer.
-
Prepare a solution of [³H]-Estradiol at a concentration close to its Kd for the respective receptor.
-
Dilute the purified ERα or ERβ in the assay buffer to a concentration that results in a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the ER preparation to each well.
-
Add increasing concentrations of (E)-Endoxifen to the wells.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Add the [³H]-Estradiol solution to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.
-
-
Quantification:
-
Add scintillation fluid to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-Estradiol as a function of the logarithm of the (E)-Endoxifen concentration.
-
Determine the IC50 value (the concentration of (E)-Endoxifen that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)
This cell-based assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.[9][10]
Objective: To determine the functional antagonist activity (IC50) of (E)-Endoxifen on estrogen-induced cell proliferation.
Materials:
-
MCF-7 breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
17β-Estradiol (E2)
-
(E)-Endoxifen
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture Preparation:
-
Culture MCF-7 cells in standard growth medium.
-
Prior to the experiment, switch the cells to a medium containing charcoal-dextran stripped FBS for 3-5 days to deprive them of estrogens.
-
-
Assay Setup:
-
Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Replace the medium with experimental medium containing a fixed, sub-maximal stimulatory concentration of E2 (e.g., 10 pM).
-
Add serial dilutions of (E)-Endoxifen to the wells.
-
Include control wells with E2 alone (positive control), vehicle alone (negative control), and a known anti-estrogen like fulvestrant.
-
-
Incubation:
-
Incubate the plates for 6-7 days, replenishing the medium with fresh compounds every 2-3 days.
-
-
Measurement of Cell Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for colorimetric assays) or cell lysis (for fluorescence-based assays).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of E2-induced proliferation for each concentration of (E)-Endoxifen.
-
Plot the percentage of inhibition against the logarithm of the (E)-Endoxifen concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Visualizations
Upon binding to ERα or ERβ, (E)-Endoxifen, as an anti-estrogen, is expected to modulate the transcriptional activity of these receptors, leading to the repression of estrogen-responsive genes. The presence of ERβ has been shown to sensitize breast cancer cells to the anti-estrogenic actions of endoxifen.[11] Endoxifen stabilizes ERβ protein, in contrast to its targeted degradation of ERα, and induces the formation of ERα/ERβ heterodimers.[11] This heterodimerization can lead to altered gene expression profiles compared to the action of ERα homodimers.
(E)-Endoxifen Action on ERα Signaling
The binding of (E)-Endoxifen to ERα is expected to recruit co-repressors to the receptor complex, leading to the inhibition of transcription of estrogen-responsive genes that are typically involved in cell proliferation and survival.
(E)-Endoxifen Action on ERβ and ERα/ERβ Heterodimer Signaling
The interaction of (E)-Endoxifen with ERβ, and the subsequent formation of ERα/ERβ heterodimers, adds a layer of complexity to its mechanism of action. The presence of ERβ can enhance the anti-proliferative effects of endoxifen.
Experimental Workflow for Determining Binding Affinity
The following diagram outlines a typical workflow for determining the binding affinity of a test compound like (E)-Endoxifen to an estrogen receptor.
Conclusion
(E)-Endoxifen is an important metabolite of tamoxifen, and its interaction with both ERα and ERβ contributes to the overall pharmacological profile of this widely used breast cancer therapy. While the more abundant and potent (Z)-isomer has been the primary focus of research, a complete understanding of tamoxifen's action necessitates the characterization of all its active metabolites. This guide highlights the current knowledge regarding (E)-Endoxifen's binding to estrogen receptors, provides detailed protocols for its investigation, and visualizes the underlying signaling pathways. The significant gap in quantitative binding data for the pure (E)-isomer underscores the need for further research in this area to fully elucidate its role in endocrine therapy. Such studies will be invaluable for drug development professionals and scientists working to optimize and personalize breast cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
E-Endoxifen: An In-Depth Technical Guide to its In Vitro Antiestrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a key active metabolite of tamoxifen, has garnered significant attention in the field of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The E-isomer of endoxifen (E-Endoxifen), while often considered an impurity in the more active Z-isomer preparations, exhibits notable antiestrogenic properties. This technical guide provides a comprehensive overview of the in vitro antiestrogenic activity of E-Endoxifen, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols for its characterization.
Mechanism of Action
E-Endoxifen exerts its antiestrogenic effects primarily through competitive inhibition of the estrogen receptor alpha (ERα).[1] Upon binding to ERα, it induces a conformational change that hinders the receptor's ability to bind to estrogen response elements (EREs) on DNA, thereby blocking the transcription of estrogen-dependent genes.[1][2] This ultimately leads to an inhibition of estrogen-stimulated cell proliferation.[2]
A distinguishing feature of endoxifen compared to other selective estrogen receptor modulators (SERMs) like 4-hydroxytamoxifen (4HT) is its ability to induce the degradation of the ERα protein.[1][2] This dual mechanism of competitive antagonism and receptor degradation contributes to its potent antiestrogenic activity.[1] The degradation of ERα is mediated by the proteasome pathway.[2]
Quantitative Data Summary
The following tables summarize the in vitro antiestrogenic activity of E-Endoxifen from various studies.
Table 1: In Vitro Cell Proliferation Inhibition by E-Endoxifen
| Cell Line | Condition | IC50 (nM) | Reference |
| MCF-7 | Estradiol (E2) deprivation | 100 | [3] |
| MCF-7 | In the presence of 1 nM E2 | 500 | [3] |
| MCF-7 | Not specified | 675 | [4] |
| T47D | Not specified | 4290 | [4] |
Table 2: Comparative Potency of E-Endoxifen and 4-Hydroxytamoxifen (4-OHT)
| Assay | Cell Line | Parameter | E-Endoxifen | 4-OHT | Reference |
| Cell Proliferation | MCF-7 | IC50 (nM) without E2 | 100 | 10 | [3] |
| Cell Proliferation | MCF-7 | IC50 (nM) with 1 nM E2 | 500 | 50 | [3] |
| ER Binding Affinity | Not specified | Relative Potency | Equipotent | Equipotent | [5] |
| Gene Expression | MCF-7 | Effect on E2-regulated genes | Similar | Similar | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the antiestrogenic activity of E-Endoxifen are provided below.
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the ability of a compound to inhibit the proliferation of estrogen-dependent MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
RPMI 1640 medium without phenol red
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
E-Endoxifen
-
17β-estradiol (E2)
-
96-well plates
-
Cell counting kit (e.g., MTS or CellTiter-Glo)
Protocol:
-
Cell Culture: Maintain MCF-7 cells in RPMI 1640 supplemented with 10% FBS. Two days prior to the experiment, switch the cells to phenol red-free RPMI 1640 with 5% CS-FBS to deplete endogenous estrogens.[7]
-
Seeding: Seed the cells in 96-well plates at a density of 400 cells per well in 200 µL of the hormone-free medium.[7] Allow the cells to adapt for 3 days, with daily media changes.[7]
-
Treatment: On day 4, treat the cells with varying concentrations of E-Endoxifen in the presence of a fixed concentration of E2 (e.g., 1 nM) to assess antiestrogenic activity. Include appropriate controls: vehicle control, E2 alone, and E-Endoxifen alone.
-
Incubation: Incubate the plates for 6-7 days, replacing the media with fresh treatment media every 2-3 days.[8]
-
Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable assay according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of inhibition of E2-induced proliferation for each concentration of E-Endoxifen and determine the IC50 value.[8]
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of E-Endoxifen to compete with radiolabeled estradiol for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of ER)
-
[³H]-17β-estradiol
-
E-Endoxifen
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
Protocol:
-
Preparation of Rat Uterine Cytosol: Prepare uterine cytosol from ovariectomized rats in ice-cold TEDG buffer.[9]
-
Assay Setup: In assay tubes, combine a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM) with increasing concentrations of unlabeled E-Endoxifen.[9]
-
Incubation: Add the uterine cytosol preparation to each tube and incubate to allow for competitive binding.
-
Separation of Bound and Unbound Ligand: Add HAP slurry to each tube to bind the ER-ligand complexes. Centrifuge to pellet the HAP and discard the supernatant containing unbound ligand.
-
Quantification: Wash the HAP pellet, resuspend it in ethanol, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-E2 binding against the concentration of E-Endoxifen to determine the IC50 value, which is the concentration of E-Endoxifen that inhibits 50% of the maximum [³H]-E2 binding.[9]
Estrogen-Responsive Luciferase Reporter Gene Assay
This assay measures the ability of E-Endoxifen to inhibit the E2-induced transcriptional activity of the estrogen receptor.
Materials:
-
ER-positive cells (e.g., T47D or MCF-7) stably transfected with an estrogen response element (ERE)-luciferase reporter construct.[10]
-
E-Endoxifen
-
17β-estradiol (E2)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed the ERE-luciferase reporter cells in a 96-well plate and allow them to attach.[8]
-
Treatment: Treat the cells with a fixed concentration of E2 (e.g., 100 pM) and varying concentrations of E-Endoxifen.[8] Include appropriate controls.
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and luciferase expression.[8]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[8]
-
Data Analysis: Normalize the luciferase activity (e.g., to a co-transfected control reporter like Renilla luciferase). Calculate the percentage of inhibition of E2-induced luciferase activity for each concentration of E-Endoxifen.[8]
Western Blot Analysis of ERα Degradation
This method is used to visualize and quantify the degradation of the ERα protein induced by E-Endoxifen.
Materials:
-
ER-positive cells (e.g., MCF-7, T47D)
-
E-Endoxifen
-
Lysis buffer with protease inhibitors
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
ECL substrate
Protocol:
-
Cell Treatment: Treat cells with E-Endoxifen for various time points or at different concentrations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[11]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Detection and Analysis:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Estrogen signaling pathway and its inhibition by E-Endoxifen.
Caption: Workflow for the MCF-7 cell proliferation assay.
Caption: Workflow for the estrogen receptor competitive binding assay.
Caption: Workflow for the estrogen-responsive luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Biological Significance of Endoxifen E-Isomer in Tamoxifen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, its clinical efficacy is critically dependent on its biotransformation into active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen. Endoxifen, in particular, is considered the most important metabolite due to its high potency and significantly greater plasma concentrations compared to 4-OHT.[1][2][3] Both 4-OHT and endoxifen exist as geometric isomers, (Z) and (E), with the Z-isomer being the pharmacologically active antiestrogenic form.[2][4][5] This guide provides an in-depth technical analysis of the biological significance of the often-overlooked E-isomer of endoxifen, summarizing its formation, comparative bioactivity, and the analytical methods for its characterization.
Introduction: Tamoxifen Metabolism and the Rise of Endoxifen
Tamoxifen undergoes extensive phase I and phase II metabolism in the liver, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system.[1][6] The primary metabolic pathway involves N-demethylation by CYP3A4/5 to form N-desmethyltamoxifen (NDM-TAM).[1][7] Subsequently, the crucial step of 4-hydroxylation, mainly mediated by the highly polymorphic CYP2D6 enzyme, converts NDM-TAM into endoxifen (4-hydroxy-N-desmethyltamoxifen).[1][6][7]
The Z-isomer of endoxifen is a potent antiestrogen, exhibiting a binding affinity for the estrogen receptor that is up to 100 times greater than that of tamoxifen itself and a correspondingly potent suppression of estrogen-dependent cell proliferation.[2][8][9] Due to its higher plasma concentrations relative to Z-4-OHT, Z-endoxifen is now widely regarded as the principal mediator of tamoxifen's therapeutic action.[1][2][3]
Formation and Isomerization of E-Endoxifen
Endoxifen possesses a core ethylene double bond, which gives rise to two geometric isomers: (Z)-endoxifen and (E)-endoxifen.
-
(Z)-Endoxifen: The pharmacologically active isomer, characterized by its potent antiestrogenic properties.[4]
-
(E)-Endoxifen: Structurally related to the weakly antiestrogenic or even estrogenic (E)-4-OH-tamoxifen, it is considered significantly less active.[4][10]
While metabolic production primarily yields the Z-isomer, the E-isomer can be formed through isomerization. This conversion can occur under certain conditions, such as heating in specific solvents or treatment with strong acids.[4][11][12] The electron-donating phenolic group in endoxifen can activate the ethylene core towards protonation, which is a likely mechanism for this isomerization.[10] In clinical settings, plasma concentrations of E-endoxifen are typically very low, often less than 2% of Z-endoxifen levels, indicating that in vivo isomerization is minimal.[5][13]
Logical Flow of Endoxifen Isomerization and Separation
This diagram illustrates the process by which a mixture of endoxifen isomers can be managed to enrich the desired Z-isomer.
Caption: Workflow for the separation and enrichment of Z-endoxifen from an isomeric mixture.
Quantitative Comparison of Endoxifen Isomers
The biological significance of the endoxifen isomers is best understood through a quantitative comparison of their pharmacodynamic and pharmacokinetic properties. The Z-isomer is consistently superior in its antiestrogenic activity.
| Parameter | (Z)-Endoxifen | (E)-Endoxifen | Reference Compound | Notes |
| ER Binding Affinity | ~100x higher than Tamoxifen | >99% lower affinity than Z-isomer | Tamoxifen | Z-isomer's affinity is comparable to Z-4-OHT.[2][8] |
| Anti-proliferative Potency (IC50 in MCF-7 cells) | 0.01–0.10 µM | Weakly anti-estrogenic or estrogenic | Estradiol (E2) | Potency is comparable to Z-4-OHT.[10] |
| In Vivo Concentration (in patients on Tamoxifen) | 5-20x higher than 4-OHT | <2% of Z-endoxifen levels | 4-OHT | Z-endoxifen is the most abundant active metabolite.[2][5][14] |
Signaling Pathways and Mechanism of Action
Tamoxifen and its active metabolites, including Z-endoxifen, exert their primary effects by competitively binding to the estrogen receptor alpha (ERα), functioning as antagonists in breast tissue.[15][16]
-
Competitive Binding: Z-endoxifen binds to the ligand-binding domain of ERα, displacing the natural agonist, 17β-estradiol (E2).[15]
-
Conformational Change: This binding induces a distinct conformational change in the receptor compared to agonist binding.[17]
-
Co-regulator Recruitment: The Z-endoxifen-ERα complex fails to recruit essential co-activators. Instead, it promotes the binding of co-repressor proteins.[16][17]
-
Transcriptional Repression: The resulting complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes but is unable to activate transcription, leading to the downregulation of estrogen-dependent genes involved in cell proliferation and survival.[15][16]
The E-isomer, due to its poor binding affinity, does not effectively compete with estradiol and thus fails to initiate this antagonistic cascade.[8]
Estrogen Receptor Signaling: Estradiol vs. Z-Endoxifen
This diagram contrasts the downstream effects of Estradiol (agonist) and Z-Endoxifen (antagonist) binding to the Estrogen Receptor.
Caption: Comparative signaling pathways of Estrogen Receptor α activation and inhibition.
Experimental Protocols
Protocol: Separation and Quantification of Endoxifen Isomers by LC-MS/MS
This method is used for the quantitative determination of E- and Z-isomers of endoxifen in human plasma.[18][19][20]
-
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
Proteins are precipitated by adding a strong organic solvent (e.g., acetonitrile) containing an internal standard.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 analytical column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 50mm, 2.7 µm) is used.[18] A pre-column (e.g., Waters VanGuard HSS T3) can be used for protection.[18]
-
Mobile Phase: A linear gradient elution is performed using:
-
Flow Rate: A typical flow rate is 0.5 mL/min.[18]
-
Temperature: The column is maintained at 40°C.[18]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Tandem mass spectrometry (MS/MS) is performed using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for E-endoxifen, Z-endoxifen, and the internal standard.
-
-
Quantification:
Protocol: MCF-7 Cell Proliferation (Antiestrogenic Potency) Assay
This assay measures the ability of endoxifen isomers to inhibit estrogen-induced proliferation of ER+ breast cancer cells.
-
Cell Culture:
-
MCF-7 cells are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO2 incubator.[21]
-
Prior to the experiment, cells are switched to a phenol red-free medium with charcoal-stripped serum to remove exogenous estrogens.
-
-
Experimental Setup:
-
Viability Assessment (MTS/MTT Assay):
-
After a set incubation period (e.g., 48-72 hours), a tetrazolium salt solution (like MTT or MTS) is added to each well.[22][23][24]
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.[22]
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[22][24]
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the E2-treated control.
-
The half-maximal inhibitory concentration (IC50) is calculated for each compound to determine its anti-proliferative potency.
-
Workflow for LC-MS/MS Quantification of Endoxifen Isomers
This diagram outlines the key steps in analyzing endoxifen isomers from plasma samples.
Caption: Standard experimental workflow for quantifying endoxifen isomers via LC-MS/MS.
Conclusion and Biological Significance
The biological activity of endoxifen is highly dependent on its stereochemistry. The Z-isomer is a potent antiestrogen and the primary driver of tamoxifen's therapeutic efficacy. In contrast, the E-isomer of endoxifen is of minimal biological significance in the context of tamoxifen's anti-cancer effects. This is due to two key factors:
-
Low Potency: The E-isomer exhibits profoundly lower binding affinity for the estrogen receptor, rendering it largely inactive as an ER antagonist.[4][8]
-
Low In Vivo Concentration: The E-isomer is found at negligible concentrations in the plasma of patients treated with tamoxifen, suggesting that its formation or stability in vivo is very limited.[5]
For drug development professionals, these findings underscore the critical importance of stereoselectivity. The development of oral Z-endoxifen as a therapeutic agent, which circumvents the need for CYP2D6 metabolism and eliminates variability in active metabolite exposure, is a direct application of this knowledge.[10][25][26][27] For researchers, the presence of the E-isomer is primarily an analytical consideration—a potential impurity in synthetic standards or a marker of sample degradation under improper storage or analytical conditions.[10] Therefore, while its direct biological role is minor, controlling and monitoring the E/Z isomeric ratio is crucial for accurate preclinical research and for ensuring the quality and stability of (Z)-endoxifen as a pharmaceutical agent.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinical Trial: CYP2D6 Related Dose Escalation of Tamoxifen in Breast Cancer Patients With Iranian Ethnic Background Resulted in Increased Concentrations of Tamoxifen and Its Metabolites [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 12. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 13. Synthesis of Mixed (E,Z)-, (E)-, and (Z)-Norendoxifen with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of Z-Endoxifen in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tamoxifen Resistance: Emerging Molecular Targets [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 22. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 23. Effect of tamoxifen on MCF-7 cell proliferation determined by MTS assay [zpxb.xml-journal.net]
- 24. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 26. onclive.com [onclive.com]
- 27. Z-endoxifen shows promise as new treatment for common breast cancer type - Mayo Clinic News Network [newsnetwork.mayoclinic.org]
The Role of the E-Isomer of Endoxifen in Protein Kinase C Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a potent antiestrogen agent.[1][2][3][4] Beyond its well-documented effects on the estrogen receptor (ER), endoxifen has been identified as a direct inhibitor of Protein Kinase C (PKC), an essential family of serine-threonine kinases involved in a myriad of cellular signaling pathways.[3][5] Clinical trials with Z-endoxifen have shown promising antitumor activity in endocrine-refractory breast cancers, suggesting mechanisms of action independent of ERα.[1][2][4] This has led to investigations into its non-estrogenic targets, with PKCβ1 emerging as a significant player.[1][2][4][6] Endoxifen exists as a mixture of geometric isomers, primarily the more active Z-isomer and the E-isomer. While most research has focused on the Z-isomer, understanding the activity of the E-isomer is crucial for a comprehensive pharmacological profile. This technical guide provides an in-depth analysis of the role of the E-isomer of endoxifen in PKC inhibition, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Introduction to Endoxifen and Protein Kinase C
Endoxifen is a secondary metabolite of tamoxifen, formed through metabolism by cytochrome P450 enzymes.[1][4][7] It is a more potent antiestrogen than its parent drug and is being developed as a standalone therapeutic agent.[1][4][7] Endoxifen's therapeutic effects in ER-positive breast cancer have been largely attributed to its high binding affinity for ERα.[1][2] However, at clinically achievable concentrations (around 5 µM), endoxifen exhibits effects on the phosphoproteome that suggest targets beyond ERα.[1][2][4]
Protein Kinase C represents a family of kinases pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis.[8] Dysregulation of PKC activity is implicated in various diseases, including cancer.[8] PKC isoforms are broadly categorized into conventional (cPKC), novel (nPKC), and atypical (aPKC) groups based on their activation requirements.[9] Endoxifen has been shown to be a potent inhibitor of PKC activity, with a preference for specific isoforms.[1][3][4]
Mechanism of Action: Endoxifen as a PKC Inhibitor
Recent studies have elucidated that Z-endoxifen acts as an allosteric inhibitor of PKCβI.[10][11] This multi-domain inhibition mechanism suggests that endoxifen does not compete with ATP at the catalytic site but binds to a different location on the enzyme to modulate its activity.[10][11] A key downstream effect of endoxifen's inhibition of PKCβ1 is the suppression of the PI3K-AKT signaling pathway, a critical driver of cell survival and proliferation.[1][2][4] Specifically, endoxifen treatment leads to a reduction in the phosphorylation of AKT at serine 473 (AKTSer473), ultimately inducing apoptosis in cancer cells.[1][4]
Interestingly, Z-endoxifen paradoxically promotes the translocation of PKCβI to the plasma membrane, a location where it is normally active, yet it suppresses its kinase function.[10][11] This suggests that Z-endoxifen induces a non-productive conformation of the enzyme.[11]
The Role of the E-Isomer
Research comparing the two isomers has revealed that the Z-isomer of endoxifen is a more effective inhibitor of PKCβI kinase activity than the E-isomer.[10][11] Furthermore, the E-isomer of endoxifen does not promote the translocation of PKCβI to the membrane, a distinct mechanistic action of the Z-isomer.[10][11] This indicates a stereospecific interaction with the enzyme, where the Z-isomer has a more profound inhibitory effect. While the E-isomer exhibits some antiestrogenic effects, its contribution to the overall PKC-inhibitory action of a racemic mixture of endoxifen is likely less significant than that of the Z-isomer.[12]
Quantitative Data: Inhibitory Potency of Endoxifen Isomers
The following table summarizes the available quantitative data on the inhibition of PKC by endoxifen and its parent compound, tamoxifen. It is important to note that data specifically for the E-isomer's inhibitory constants against PKC isoforms are limited in the current literature.
| Compound | Target PKC Isoform | IC50 Value | Notes |
| Z-Endoxifen | PKCβ1 | 360 nM | More potent against PKCβ1 compared to other PKC isoforms.[1] |
| Tamoxifen | PKCβ1 | 4.9 µM | Significantly less potent than Z-endoxifen.[1] |
| E-Endoxifen | PKCβ1 | Not specified | Stated to be a less effective inhibitor of PKCβI kinase activity than the Z-isomer.[10][11] |
| Racemic Endoxifen | General PKC | ~4-fold more potent than Tamoxifen | This study did not discriminate between PKC isoforms.[3][5] |
Signaling Pathway Modulation by Endoxifen
Endoxifen's inhibition of PKCβ1 directly impacts downstream signaling through the AKT pathway. The following diagram illustrates this inhibitory action.
References
- 1. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoxifen is a new potent inhibitor of PKC: a potential therapeutic agent for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantification of (E)-Endoxifen in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Endoxifen, a key active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) widely recognized for its potent antiestrogenic effects.[1][2] Tamoxifen is a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer. The efficacy of tamoxifen treatment is significantly influenced by the plasma concentrations of its active metabolites, particularly (E)-Endoxifen. Therefore, accurate and robust quantification of (E)-Endoxifen in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies in breast cancer patients.[3][4] This application note provides a detailed protocol for the quantification of (E)-Endoxifen in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is sensitive, specific, and has been validated in accordance with FDA guidance.[1]
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of (E)-Endoxifen from other plasma components using a C18 reversed-phase column. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocol
Materials and Reagents
-
(E)-Endoxifen reference standard
-
Internal Standard (IS) (e.g., D5-Endoxifen)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ascorbic acid
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Waters Acquity UPLC with Xevo TQ-S mass spectrometer)[5]
-
Analytical column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent[1][2]
-
Guard column: HSS T3 precolumn (2.1 x 5 mm, 1.8 µm) or equivalent[1][2]
-
Microcentrifuge
-
Protein crash plate (96-well)
-
Plate shaker
-
Vacuum manifold
Sample Handling and Preparation
Blood samples should be collected in K2-EDTA tubes, protected from light by wrapping in aluminum foil, and chilled immediately.[1] Plasma should be separated by centrifugation at 2,000 rpm for 10 minutes at 4°C within 20 minutes of collection.[1] The resulting plasma should be stored at -80°C until analysis.[1] All procedures involving standards and samples should be performed under yellow light to minimize light-induced degradation.[1]
Sample Preparation Workflow:
-
To 100 µL of plasma sample in a 96-well protein crash plate, add 300 µL of methanol containing the internal standard and ascorbic acid (66.67 µg/mL).[1]
-
Shake the plate on a plate shaker for 15 minutes at 1100 rpm.[1]
-
Filter the samples through the crash plate using a vacuum apparatus and collect the filtrate in a clean 96-well collection plate.[1]
-
Inject 2 µL of the filtrate into the LC-MS/MS system.[1]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) with a HSS T3 precolumn (2.1 x 5 mm, 1.8 µm)[1][2] |
| Mobile Phase A | 0.1% Formic acid in water[1][2] |
| Mobile Phase B | 0.1% Formic acid in methanol[1][2] |
| Flow Rate | 0.5 mL/min[1] |
| Gradient | Isocratic at 44% B for 2.0 min, linear gradient to 75% B over 3.0 min, hold at 75% B for 0.2 min, then return to initial conditions over 1.3 min.[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 2 µL[1] |
| Autosampler Temp | 10°C[1] |
| Run Time | 6.5 min[1][2] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | (E)-Endoxifen: m/z 374.3 → [Product Ion] Internal Standard: m/z 379.3 → [Product Ion][1] |
| Collision Energy | To be optimized for the specific instrument. |
| Cone Voltage | To be optimized for the specific instrument. |
Note: The specific product ions for the MRM transitions need to be determined empirically on the mass spectrometer used.
Method Validation Summary
The method was validated according to the FDA's guidance on bioanalytical method validation.[1]
Quantitative Data:
| Parameter | (E)-Endoxifen |
| Linearity Range | 0.5 - 500 ng/mL[1][2][6][7] |
| Correlation Coefficient (r²) | ≥ 0.98[1][2][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2][6][7] |
| Intra-day Precision (%CV) | Within ±15% (±20% at LLOQ)[1] |
| Inter-day Precision (%CV) | Within ±15% (±20% at LLOQ)[1] |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[1] |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[1] |
| Recovery | > 90%[1][2][6] |
Stability:
(E)-Endoxifen was found to be stable in human plasma for at least 6 hours at 37°C and after three freeze-thaw cycles.[1] In the autosampler at 10°C, the processed samples were stable for up to 24 hours with the addition of ascorbic acid.[1] Long-term stability was demonstrated for at least 7 weeks at -80°C.[1]
Workflow Diagram
Caption: Experimental workflow for the quantification of (E)-Endoxifen in plasma.
Signaling Pathway Context
Caption: Simplified metabolic pathway of Tamoxifen to (E)-Endoxifen.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of (E)-Endoxifen in human plasma. This protocol is suitable for clinical research and therapeutic drug monitoring to help optimize tamoxifen therapy in breast cancer patients. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Evaluating the Efficacy of (E)-Endoxifen with Cell-Based Assays
Introduction
(E)-Endoxifen, a potent active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) with significant antiestrogenic activity.[1][2] It is a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[3][4][5] (E)-Endoxifen exerts its effects by competitively binding to the estrogen receptor (ER), primarily ERα, thereby blocking the proliferative signaling of estradiol.[3] Furthermore, unlike tamoxifen or its other metabolites, endoxifen has been shown to promote the degradation of the ERα protein, adding another layer to its anti-cancer mechanism.[1][6] Accurate evaluation of (E)-Endoxifen's efficacy is crucial for preclinical and clinical research. This document provides detailed protocols for key cell-based assays to assess its impact on cell proliferation, apoptosis, and estrogen receptor activity in ER+ breast cancer cell lines.
Mechanism of Action: (E)-Endoxifen Signaling
(E)-Endoxifen's primary mechanism involves the competitive inhibition of estradiol binding to ERα. This binding event leads to a conformational change in the receptor, which hinders its ability to bind to estrogen response elements (EREs) on DNA and recruit coactivators necessary for the transcription of estrogen-responsive genes that drive cell proliferation. High concentrations of endoxifen can also induce cell cycle arrest and apoptosis.[6]
Caption: (E)-Endoxifen's mechanism of action in ER+ breast cancer cells.
Quantitative Data Summary
This table summarizes representative quantitative data for (E)-Endoxifen's effects on ER+ breast cancer cell lines, such as MCF-7. IC50 values can vary based on experimental conditions and cell line passage number.
| Assay | Parameter Measured | (E)-Endoxifen IC50 | Reference |
| Cell Proliferation (MTT Assay) | Inhibition of Cell Growth | 100-500 nM (in the presence of E2) | [7] |
| Estrogen Receptor Activity | Inhibition of E2-induced gene expression | ~10-100 nM | [8] |
| Apoptosis (Annexin V Assay) | Induction of Apoptosis | Dose-dependent increase | [6] |
Experimental Protocols
Cell Proliferation Assay (MTT-Based)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing an estimate of cell proliferation.
Caption: Workflow for the cell proliferation (MTT) assay.
Materials:
-
MCF-7 cells
-
DMEM (phenol red-free)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
(E)-Endoxifen
-
17β-Estradiol (E2)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells per well in complete medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free DMEM supplemented with 5-10% CS-FBS and incubate for 24-72 hours.[9]
-
Treatment: Prepare serial dilutions of (E)-Endoxifen (e.g., 1 nM to 10 µM) in hormone-deprivation medium. Also, prepare a set of wells with a constant concentration of E2 (e.g., 1 nM) to assess the antagonistic effect of (E)-Endoxifen. Include vehicle control (DMSO) and E2-only controls. Replace the medium in the wells with the treatment media.
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified 5% CO2 atmosphere.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the (E)-Endoxifen concentration and use non-linear regression to calculate the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Caption: Logical flow and outcomes of the Annexin V/PI apoptosis assay.
Materials:
-
MCF-7 cells
-
6-well plates
-
(E)-Endoxifen
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 60-70% confluency, treat them with varying concentrations of (E)-Endoxifen (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).
Estrogen Receptor Activity Assay (ERE-Luciferase Reporter Assay)
This assay measures the transcriptional activity of the ER by quantifying the expression of a luciferase reporter gene under the control of an Estrogen Response Element (ERE).
Materials:
-
MCF-7 cells
-
ERE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
(E)-Endoxifen
-
17β-Estradiol (E2)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 24-well plates.
-
Transfection: When cells are approximately 70-80% confluent, co-transfect them with the ERE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Recovery and Treatment: Allow the cells to recover for 24 hours post-transfection. Then, treat the cells with (E)-Endoxifen alone or in combination with 1 nM E2 for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the vehicle control. For antagonist experiments, determine the percent inhibition of E2-induced luciferase activity by (E)-Endoxifen.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen | SERM | Probechem Biochemicals [probechem.com]
- 3. What is Endoxifen used for? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (E)-Endoxifen as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Introduction
Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen, is crucial in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] The two geometric isomers, (Z)-Endoxifen and (E)-Endoxifen, exhibit different biological activities, with the (Z)-isomer being the more potent antiestrogen.[3][4] Therefore, accurate quantification and separation of these isomers are critical for clinical monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This application note details the use of (E)-Endoxifen as a reference standard in HPLC for the accurate analysis of Endoxifen, ensuring specificity and reliability of the method. (E)-Endoxifen is often considered a significant impurity in (Z)-Endoxifen preparations.[3][5]
Rationale for Using (E)-Endoxifen as a Reference Standard
The use of a specific reference standard for (E)-Endoxifen is essential for several reasons:
-
Isomer Separation: A validated HPLC method must be able to resolve (E)-Endoxifen from the more biologically active (Z)-Endoxifen to ensure accurate quantification of the active pharmaceutical ingredient (API).
-
Impurity Profiling: (E)-Endoxifen is a known impurity that can arise during the synthesis or storage of (Z)-Endoxifen.[3] Regulatory guidelines require the identification and quantification of such impurities.
-
Stability Studies: Forced degradation studies have shown that Endoxifen is susceptible to degradation under various stress conditions, which can lead to the formation of the (E)-isomer.[1][6] A reference standard is necessary to track this conversion.
-
Method Validation: During HPLC method validation, the (E)-Endoxifen standard is used to determine specificity, selectivity, and robustness of the analytical method.
Experimental Protocols
Preparation of Standard Solutions
(E)-Endoxifen Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of (E)-Endoxifen reference standard.
-
Dissolve in 10 mL of a suitable organic solvent such as ethanol or methanol in a volumetric flask.[7]
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect from light.[7]
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water).
-
A typical concentration range for a calibration curve could be 0.5 µg/mL to 50 µg/mL, depending on the expected sample concentrations.[1]
HPLC Method for Isomer Separation and Quantification
This protocol is a general guideline based on published methods.[1][3][8] Optimization may be required for specific applications.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zodiac C18 (4.6 x 250 mm, 5 µm) or Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)[1][3] |
| Mobile Phase | Isocratic: 0.1% Trifluoroacetic acid in water and Acetonitrile (78:22 v/v)[1][8] Gradient: Methanol and 10 mM Ammonium Formate buffer (pH 4.3)[3] |
| Flow Rate | 1.0 mL/min[1][8] |
| Column Temperature | 30°C[1][8] |
| Detection | UV at 278 nm[1][8] |
| Injection Volume | 10 µL |
Sample Preparation (from Pharmaceutical Formulation):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of Endoxifen into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 15 minutes.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for Endoxifen analysis.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 2.5 - 15 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Precision (%RSD) | < 2% for intra-day and inter-day precision[1] |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Limit of Detection (LOD) | 0.017 µg/mL[1][8] |
| Limit of Quantitation (LOQ) | 0.051 µg/mL[1][8] |
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of the HPLC method.
| Stress Condition | Typical Degradation of (Z)-Endoxifen |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Significant degradation |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | Significant degradation |
| Oxidative (3% H₂O₂, RT, 24h) | ~17.24% degradation[1][8] |
| Thermal (105°C, 48h) | Degradation observed |
| Photolytic (UV light, 24h) | Degradation observed |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Tamoxifen to Endoxifen and a typical experimental workflow for HPLC analysis.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells [pfocr.wikipathways.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
In Vivo Experimental Design for Studying (E)-Endoxifen Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(E)-Endoxifen, a potent active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) under investigation for treating estrogen receptor-positive (ER+) breast cancer.[1] Its direct administration circumvents the variable metabolic activation of tamoxifen, which is dependent on the polymorphic CYP2D6 enzyme.[1] This document provides a comprehensive guide to designing and executing in vivo experiments to evaluate the efficacy, pharmacokinetics, and safety of (E)-Endoxifen.
Application Notes: Key Considerations for In Vivo Studies
Successful in vivo evaluation of (E)-Endoxifen hinges on rigorous experimental design. Key factors include the selection of an appropriate animal model, the route of administration, and the definition of clear, measurable endpoints.
-
Animal Models : The choice of animal model is critical and depends on the research question.
-
Immunodeficient Mice (e.g., Athymic Nude, SCID) : These are the standard for xenograft studies involving human cancer cell lines, such as the ER+ MCF-7 cell line.[1][2] Athymic nude mice lack a thymus and cannot mount an effective T-cell response, thus preventing rejection of human tumor cells. For studies requiring a more comprehensive look at potential immune interactions, humanized mouse models can be developed.[3]
-
Patient-Derived Xenograft (PDX) Models : PDX models, where patient tumor tissue is directly implanted into an immunodeficient mouse, are increasingly used.[2] They better preserve the characteristics of the original tumor and are valuable for studying therapy resistance.[2][4]
-
Syngeneic Models : For studies involving the immune system's role, syngeneic models using murine cancer cell lines (e.g., 4T1) in immunocompetent mice are appropriate.[5]
-
-
Drug Formulation and Administration :
-
(E)-Endoxifen is typically formulated for oral administration (gavage), which is physiologically relevant. [6] It can be dissolved in vehicles like sterile water or prepared as a suspension in agents like 0.5% methylcellulose.[7] For some experimental setups, intraperitoneal or subcutaneous injections may be considered.[8][9]
-
Solutions should be prepared fresh daily to ensure stability.[1]
-
-
Endpoints for Evaluation :
-
Efficacy : The primary efficacy endpoint is typically tumor growth inhibition, measured over time.[10] Other important measures include tumor weight at the end of the study, assessment of metastasis, and overall survival.[1]
-
Pharmacokinetics (PK) : PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of (E)-Endoxifen. Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).[11]
-
Biomarkers : Analysis of biomarkers in tumor tissue can provide mechanistic insights. Key biomarkers include the expression of ERα, progesterone receptor (PR), and the proliferation marker Ki-67.[13]
-
Signaling Pathway and Mechanism of Action
(E)-Endoxifen exerts its anti-cancer effects primarily by modulating estrogen receptors.[14] It competitively binds to ERα, preventing estrogen from binding and activating the receptor.[14] This blockade disrupts the signaling pathways that promote the growth and proliferation of ER+ cancer cells.[14] Furthermore, unlike tamoxifen which can stabilize the ERα protein, (E)-endoxifen has been shown to induce its degradation through the proteasome pathway, representing a key difference in their mechanisms of action.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. elgenelim.com [elgenelim.com]
- 3. An immune-humanized patient-derived xenograft model of estrogen-independent, hormone receptor positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. iitri.org [iitri.org]
- 8. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of clinically therapeutic endoxifen concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. What is Endoxifen used for? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
Preparation of (E)-Endoxifen Stock Solutions for Cell Culture: Application Notes and Protocols
(E)-Endoxifen, an active metabolite of tamoxifen, is a potent selective estrogen receptor modulator (SERM) widely utilized in cancer research to study estrogen receptor (ER) signaling pathways. Accurate and consistent preparation of (E)-Endoxifen stock solutions is critical for obtaining reproducible and reliable experimental results in cell culture applications. This document provides detailed protocols for the preparation, storage, and application of (E)-Endoxifen stock solutions for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Solubility
(E)-Endoxifen is the E-isomer of endoxifen and is known for its antiestrogenic effects.[1] It is important to note that endoxifen exists as two isomers, (Z)- and (E)-, with the (Z)-isomer being the more potent anti-estrogen.[2][3] The (E)-isomer can be present as an impurity and may increase under certain storage conditions.[1][2] For research purposes, it is crucial to be aware of the isomeric composition of the compound being used.
The solubility of (E)-Endoxifen is a key factor in the preparation of stock solutions. It is sparingly soluble in aqueous solutions but readily dissolves in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5]
Table 1: Solubility of (E)-Endoxifen in Common Solvents
| Solvent | Solubility (as Endoxifen or E/Z mixture) | Solubility (as (E)-Endoxifen) | Solubility (as Endoxifen HCl) |
| DMSO | ~2 mg/mL[4] | 30 mg/mL (80.32 mM)[1], 50 mg/mL (133.87 mM)[6], up to 100 mM | 74 mg/mL (180.5 mM)[7] |
| Ethanol | ~20 mg/mL[4] | - | 74 mg/mL (180.5 mM)[7] |
| Dimethylformamide (DMF) | ~20 mg/mL[4] | - | - |
| Aqueous Buffers | Sparingly soluble[4] | - | Insoluble[7] |
Note: The solubility of endoxifen can vary between different forms (e.g., free base, HCl salt) and between isomers or mixtures of isomers. It is always recommended to consult the manufacturer's product data sheet for specific solubility information.
Stock Solution Preparation Protocols
To avoid issues with solubility and to ensure accurate dosing in cell culture experiments, it is standard practice to prepare a high-concentration stock solution in an organic solvent. This stock solution is then diluted to the final working concentration in the cell culture medium.
Protocol 1: Preparation of a 10 mM (E)-Endoxifen Stock Solution in DMSO
Materials:
-
(E)-Endoxifen powder (Molecular Weight: 373.49 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out a precise amount of (E)-Endoxifen powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.735 mg of (E)-Endoxifen.
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the (E)-Endoxifen powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the (E)-Endoxifen is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1][6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.[5][6]
Table 2: Recommended Storage Conditions for (E)-Endoxifen
| Form | Storage Temperature | Duration |
| Powder | -20°C[1][8] | Up to 3 years[1] |
| Stock Solution in Solvent | -80°C[1][6] | Up to 1 year[1] or 2 years[6] |
| -20°C[5][6] | Up to 1 year[6] | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day[4] |
Experimental Protocols: Application in Cell Culture
(E)-Endoxifen is commonly used to assess its antiestrogenic effects on cancer cell lines, particularly those expressing the estrogen receptor (e.g., MCF-7 breast cancer cells). The following protocol outlines a general procedure for treating cells with (E)-Endoxifen.
Protocol 2: Treatment of Adherent Cells with (E)-Endoxifen
Materials:
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(E)-Endoxifen stock solution (e.g., 10 mM in DMSO)
-
Sterile multi-well plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate for 24 hours to allow for cell attachment.[5]
-
Preparation of Working Solutions: Prepare serial dilutions of the (E)-Endoxifen stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included.[5]
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of (E)-Endoxifen or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blotting).
Table 3: Example Concentration Ranges for (E)-Endoxifen in Cell Culture
| Application | Cell Line | Concentration Range | Reference |
| Inhibition of PGR gene expression | MCF-7 | 1 - 1000 nM | [6] |
| Dose-response curve for IC50 determination | Various | 10 nM - 10 µM | [5] |
| Cell proliferation inhibition | MCF-7, Ishikawa | 1000 nM | [9] |
Mechanism of Action: Estrogen Receptor Signaling
(E)-Endoxifen exerts its antiestrogenic effects primarily through competitive inhibition of the estrogen receptor alpha (ERα).[10] Upon binding to ERα, it induces a conformational change that represses the transcriptional activity of the receptor.[10] This leads to the downregulation of estrogen-responsive genes involved in cell proliferation and survival. Some studies suggest that endoxifen may also target ERα for proteasomal degradation and can influence other signaling pathways, such as the PI3K/AKT pathway.[11][12]
Caption: (E)-Endoxifen's mechanism of action on ER signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of (E)-Endoxifen in a cell culture-based experiment.
Caption: General workflow for cell-based (E)-Endoxifen experiments.
References
- 1. Endoxifen (E-isomer) | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Endoxifen and fulvestrant regulate estrogen-receptor α and related DEADbox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application of (E)-Endoxifen in Estrogen Receptor-Positive Cell Lines: A Detailed Guide for Researchers
(E)-Endoxifen, the most clinically relevant active metabolite of tamoxifen, serves as a potent selective estrogen receptor modulator (SERM) and is a cornerstone in the research and treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with (E)-Endoxifen in ER+ cell lines.
Endoxifen exerts its primary anti-estrogenic effects by competitively binding to the estrogen receptor alpha (ERα), leading to the inhibition of estrogen-induced cell proliferation.[1][3] Its mechanism of action, however, is multifaceted and concentration-dependent, involving the degradation of ERα and modulation of various signaling pathways, including the PI3K/AKT and PKCβ pathways.[1][4][5][6][7] This guide will delve into the practical aspects of utilizing (E)-Endoxifen for in vitro studies, covering its effects on cell viability, signaling, and apoptosis, complete with detailed experimental protocols and data presentation.
Data Summary: Anti-proliferative Activity of (E)-Endoxifen
The inhibitory concentration 50 (IC50) of (E)-Endoxifen varies across different ER+ breast cancer cell lines and experimental conditions, such as the presence or absence of estradiol (E2). The following table summarizes representative IC50 values reported in the literature.
| Cell Line | Condition | IC50 of (E)-Endoxifen | Reference |
| MCF-7 | Estradiol (E2) deprivation | 100 nM | [8] |
| MCF-7 | Presence of 1 nM E2 | 500 nM | [8] |
| T47D | Not specified | IC50 corresponds to serum concentrations of 5-80 nM | [9] |
| BT-474 | Not specified | Less sensitive than MCF-7 and T47D | [10] |
Key Signaling Pathways Modulated by (E)-Endoxifen
(E)-Endoxifen's interaction with ER+ cells extends beyond simple receptor antagonism. It actively modulates key signaling cascades that are crucial for cell survival and proliferation.
Experimental Protocols
The following protocols provide a framework for studying the effects of (E)-Endoxifen in ER+ cell lines.
Protocol 1: Cell Culture and (E)-Endoxifen Treatment
This protocol outlines the basic steps for culturing ER+ breast cancer cell lines and treating them with (E)-Endoxifen.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Growth medium (e.g., DMEM/F12 or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Antibiotic/antimycotic solution
-
(E)-Endoxifen hydrochloride
-
Vehicle (e.g., DMSO or ethanol)
-
Tissue culture flasks and plates
Procedure:
-
Cell Culture: Maintain ER+ breast cancer cell lines in the recommended growth medium supplemented with 10% FBS and 1% antibiotic/antimycotic at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Cell Seeding: For experiments, seed cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein analysis) at a density that allows for logarithmic growth during the treatment period.
-
Drug Preparation: Prepare a stock solution of (E)-Endoxifen hydrochloride in the appropriate vehicle. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of (E)-Endoxifen or vehicle control. The treatment duration will vary depending on the specific assay (e.g., 24-72 hours for proliferation and apoptosis assays).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of (E)-Endoxifen on the proliferation of ER+ cell lines.
Materials:
-
Cells treated as per Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with (E)-Endoxifen, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[11]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is designed to quantify the induction of apoptosis by (E)-Endoxifen.
Materials:
-
Cells treated as per Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]
Protocol 4: Western Blot Analysis for Protein Expression and Signaling
This protocol is used to examine the effect of (E)-Endoxifen on the expression and phosphorylation status of key proteins in ER+ cell lines.
Materials:
-
Cells treated as per Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ERα, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[13][14]
-
Immunoblotting: Block the membrane and then incubate it with the desired primary antibody overnight at 4°C.[13]
-
Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.[13] Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression or phosphorylation.[13]
Conclusion
(E)-Endoxifen is a critical tool for studying the biology of ER+ breast cancer. The protocols and data presented in this guide offer a comprehensive resource for researchers to investigate its anti-cancer properties. Adherence to these detailed methodologies will facilitate reproducible and reliable results, contributing to a deeper understanding of endocrine therapy and the development of novel treatment strategies.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Disruption of the ER-α36-EGFR/HER2 Positive Regulatory Loops Restores Tamoxifen Sensitivity in Tamoxifen Resistance Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery of E/Z-Endoxifen Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a potent active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) with significant potential in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] Transdermal delivery of endoxifen is an attractive strategy to achieve localized therapeutic effects in breast tissue while minimizing systemic side effects associated with oral administration.[3][4] These application notes provide detailed protocols for the preparation of a transdermal E/Z-endoxifen hydrogel, in vitro skin permeation assessment, and analytical quantification of the isomers. Additionally, the key signaling pathways of endoxifen are illustrated to provide a comprehensive understanding of its mechanism of action.
Data Presentation
Table 1: In Vitro Skin Permeation of Endoxifen in Human Skin Models[3][5]
| Formulation Vehicle | Skin Model | Permeation Enhancer | Total Penetration (TP) at 24h (%) | Absorption at 24h (%) | Flux (µg/cm²/h) |
| 60% Ethanol-Phosphate Buffer | EpiDerm™ | None | 26-29 | 10-11 | N/A |
| 60% Ethanol-Phosphate Buffer | EpiDerm™ | Oleic Acid (OA) | Decreased | Decreased | N/A |
| 60% Ethanol-Phosphate Buffer | Normal Human Skin | None | 2-4 | 0.3 | N/A |
| 60% Ethanol-Phosphate Buffer | Normal Human Skin | 1% Oleic Acid (OA) | Significantly Increased | Significantly Increased | N/A |
| 60% Ethanol-Phosphate Buffer | Normal Human Skin | 0.25%-0.5% Oleic Acid (OA) | Further Improved | Further Improved | ~0.22 |
| Propylene Glycol (PG) | Rat Abdominal Skin | 0.5% (w/v) Oleic Acid (OA) | N/A | N/A | 4.09 ± 1.07 |
N/A: Not available in the cited sources.
Table 2: Phase I Clinical Trial Results of Transdermal E/Z-Endoxifen Gel (10-20 mg daily for 3-5 weeks)[4]
| Parameter | Value | Interquartile Range (IQR) | p-value |
| Median Per-Person Tissue Concentration | 0.6 ng/g | 0.4-1.6 | < 0.001 (vs. plasma) |
| Median Plasma Concentration | 0.2 ng/mL | 0.2-0.2 | |
| Median Ratio of (Z)-isomer to (E)-isomer in Breast Tissue | 1.50 | 0.96-2.54 | < 0.05 |
| Change in Tumor Proliferation (Ki67 LI) | -1.7 (Median) | -5.8, 3.6 | Non-significant |
| Downregulation of Invasion Signature Genes (FN1, SERPINH1, etc.) | Significant | N/A | 0.03 |
Experimental Protocols
Protocol 1: Preparation of E/Z-Endoxifen Transdermal Hydrogel
This protocol describes the preparation of a hydrogel formulation for the transdermal delivery of an E/Z-endoxifen mixture, incorporating oleic acid as a permeation enhancer.
Materials:
-
E/Z-Endoxifen (1:1 ratio)
-
Ethanol (95%)
-
Oleic Acid
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydroxypropyl Methylcellulose (HPMC)
-
Distilled Water (hot, ~80-90°C and cold)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Dissolution of Endoxifen: In a beaker, dissolve the E/Z-endoxifen drug substance in ethanol with continuous stirring.
-
Addition of Permeation Enhancer: To the ethanolic endoxifen solution, add the specified amount of oleic acid and continue stirring until fully incorporated.
-
Preparation of HPMC Gel Base:
-
In a separate beaker, disperse the HPMC powder in a small volume of hot distilled water (approximately one-third of the final required water volume) with vigorous stirring to prevent clumping.[5][6]
-
Once the HPMC is fully dispersed, add the remaining volume of cold distilled water to the mixture while stirring.[5][6]
-
Continue stirring the HPMC dispersion in an ice bath to facilitate complete hydration and formation of a clear, viscous gel.[5]
-
-
Incorporation of Active Ingredients: Slowly add the E/Z-endoxifen/oleic acid/ethanol solution to the HPMC gel base with continuous stirring.
-
Final Formulation: Add phosphate-buffered water to the mixture to achieve the final desired concentrations of all components and stir until a homogenous gel is formed.
-
Degassing and Storage: Allow the final gel formulation to stand to remove any entrapped air bubbles. Store in an airtight, light-resistant container at a controlled room temperature.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the permeation of E/Z-endoxifen from a transdermal formulation through a skin membrane using static Franz diffusion cells.[7][8][9]
Materials:
-
Franz Diffusion Cells
-
Human or animal skin membrane (e.g., split-thickness human skin, dermatomed pig skin)
-
E/Z-Endoxifen transdermal formulation (from Protocol 1)
-
Receptor solution: Phosphate-Buffered Saline (PBS, pH 7.4) with a solubilizing agent for lipophilic compounds (e.g., 4% w/v Polyoxyethylene 20-oleyl ether - POE(20))[7]
-
Water bath with circulator
-
Magnetic stirrers for receptor chambers
-
Syringes and needles for sampling
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Receptor Chamber Preparation: Degas the receptor solution prior to use to prevent air bubble formation. Fill the receptor chambers of the Franz diffusion cells with the receptor solution, ensuring there are no trapped air bubbles beneath the skin membrane mounting area.
-
Skin Membrane Preparation and Mounting:
-
Thaw frozen skin membranes at room temperature.
-
Cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Mount the skin membrane between the donor and receptor chambers with the stratum corneum side facing the donor compartment.[7]
-
Ensure the skin is flat, without wrinkles, and securely clamped to prevent leakage.
-
-
System Equilibration: Place the assembled Franz cells in a water bath maintained at 32°C to simulate physiological skin temperature.[7] Allow the system to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a known quantity (finite dose) of the E/Z-endoxifen transdermal formulation evenly onto the surface of the skin in the donor chamber.[7]
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port of each cell.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis: Analyze the collected samples for the concentration of E and Z-endoxifen using a validated HPLC-UV or LC-MS/MS method (see Protocol 3).
-
Data Analysis: Calculate the cumulative amount of endoxifen permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 3: HPLC-UV Analysis of E/Z-Endoxifen Isomers
This protocol provides a method for the separation and quantification of E and Z isomers of endoxifen in formulation or permeation samples using High-Performance Liquid Chromatography with UV detection.[10][11][12]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: A C18 column (e.g., Zodiac C18, 4.6 x 150 mm, 5 µm particle size).[11][13]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., in a 78:22 v/v ratio).[11][12]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of E-endoxifen and Z-endoxifen of known concentrations in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
Sample Preparation:
-
Formulation Samples: Accurately weigh a portion of the gel and dilute it with the mobile phase to a concentration within the calibration range.
-
Permeation Samples (from Protocol 2): The collected receptor solution samples can often be directly injected if the concentration is within the analytical range. If necessary, dilute the samples with the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the peaks for E- and Z-endoxifen based on their retention times, as determined from the analysis of the individual standards.
-
Quantify the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental Workflow for Transdermal Endoxifen Studies.
Caption: Endoxifen's SERM Signaling Pathway.
Caption: Endoxifen's PKC Inhibition Pathway.
References
- 1. Endoxifen - Wikipedia [en.wikipedia.org]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro human skin permeation of endoxifen: potential for local transdermal therapy for primary prevention and carcinoma in situ of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized Phase I pre-operative window trial of transdermal endoxifen in women planning mastectomy: Evaluation of dermal safety, intra-mammary drug distribution, and biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPMC Hydrogel Formation Mechanisms Unveiled by the Evaluation of the Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103834042A - Preparation method of hydroxypropyl methylcellulose solution - Google Patents [patents.google.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 9. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Resolution LC-MS for the Identification of (E)-Endoxifen Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Endoxifen, a potent active metabolite of Tamoxifen, is a selective estrogen receptor modulator (SERM) under investigation as a therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity of (Z)-Endoxifen is critical for its safety and efficacy. This application note details a high-resolution liquid chromatography-mass spectrometry (LC-MS) method for the identification and characterization of impurities in (E)-Endoxifen, with a particular focus on its geometric isomer, (E)-Endoxifen, which can be present as a significant impurity.[1][3] The protocol includes procedures for forced degradation studies to identify potential degradation products under various stress conditions.
Introduction
(Z)-Endoxifen is a more potent antiestrogen than Tamoxifen and its formation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[4][5][6][7] Patients with genetic polymorphisms leading to reduced CYP2D6 activity may have lower plasma concentrations of Endoxifen and potentially reduced benefit from Tamoxifen therapy.[6] This has led to the development of (Z)-Endoxifen as a therapeutic agent to bypass this metabolic variability.
The (E)-isomer of Endoxifen is considered a process-related impurity and a primary degradant.[1][3] While (Z)-Endoxifen is a potent anti-estrogen, the (E)-isomer may have different pharmacological properties, potentially exhibiting estrogenic or weakly anti-estrogenic effects.[1] Therefore, a robust analytical method to separate and identify these isomers and other potential impurities is essential for quality control and stability assessment of (Z)-Endoxifen drug substance and product. High-resolution LC-MS provides the specificity and sensitivity required for this purpose.
Experimental Protocols
Sample and Standard Preparation
1.1. (Z)-Endoxifen Stock Solution (0.165 mg/mL):
-
Accurately weigh approximately 4.12 mg of (Z)-Endoxifen HCl.
-
Dissolve in a 25 mL volumetric flask with the sample diluent (50:50 v/v acetonitrile and 10 mM ammonium formate in water, pH 4.3).[1]
-
This stock solution is used for LC-MS analysis and for preparing further dilutions.
1.2. Working Standard and Impurity Spiking Solutions:
-
Prepare serial dilutions from the stock solution to create working standards at concentrations of 0.0165 mg/mL and 0.165 µg/mL to optimize MS response for the main component and trace impurities.[1]
-
If available, prepare individual stock solutions of known impurities, such as (E)-Endoxifen and desmethyl-endoxifen, to confirm retention times and fragmentation patterns.
1.3. Forced Degradation Sample Preparation:
-
Prepare a solution of (Z)-Endoxifen HCl at approximately 0.32 mg/mL in the respective stressor solution (1.5 N HCl, 0.75 N NaOH, or 3% H₂O₂).[1]
-
Incubate the solutions under various conditions: -20°C, 5°C, ambient temperature, and 60°C for 24 hours.[1]
-
For photostability, expose control samples at ambient and 60°C to laboratory light.[1]
-
Prior to analysis, neutralize the acidic and basic solutions. Dilute all samples with an equal volume of diluent to a final concentration of approximately 0.16 mg/mL.[1]
High-Resolution LC-MS Method
2.1. Liquid Chromatography Conditions:
-
Column: Poroshell 120 EC-C18 or equivalent (e.g., HSS T3).[8][9]
-
Gradient: A linear gradient can be optimized to achieve separation of (E)- and (Z)-isomers and other impurities. A representative gradient is to increase from 44% to 75% B over 3 minutes.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
Injection Volume: 2 µL.[8]
-
Autosampler Temperature: 10°C.[8]
2.2. High-Resolution Mass Spectrometry Conditions:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.[11][12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF).
-
Mass Range: m/z 100-1000.
-
Resolution: >60,000 FWHM.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment ion spectra.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for (E)-Endoxifen and Potential Impurities
| Compound | Retention Time (min) | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| (Z)-Endoxifen | ~9.3 | C₂₅H₂₇NO₂ | 374.2115 | 374.2112 | -0.8 | 72.08, 117.09, 299.17 |
| (E)-Endoxifen | ~9.8 | C₂₅H₂₇NO₂ | 374.2115 | 374.2113 | -0.5 | 72.08, 117.09, 299.17 |
| Desmethyl-Endoxifen | ~8.9 | C₂₄H₂₅NO₂ | 360.1958 | 360.1955 | -0.8 | 58.07, 117.09, 285.16 |
| 4'-hydroxy Endoxifen | Varies | C₂₅H₂₇NO₃ | 390.2064 | 390.2061 | -0.8 | Varies |
| Endoxifen N-oxide | Varies | C₂₅H₂₇NO₃ | 390.2064 | 390.2060 | -1.0 | Varies |
Note: Retention times are approximate and will vary depending on the specific chromatographic conditions used. Mass errors should ideally be below 5 ppm for confident identification.
Table 2: Summary of Forced Degradation Studies of (Z)-Endoxifen
| Stress Condition | Temperature | Duration | Primary Degradant(s) Identified | % Degradation (Approx.) |
| 1.5 N HCl | 60°C | 24 h | (E)-Endoxifen | Significant (up to 54% loss of (Z)-Endoxifen)[1] |
| 0.75 N NaOH | 60°C | 24 h | (E)-Endoxifen | Significant (up to 54% loss of (Z)-Endoxifen)[1] |
| 3% H₂O₂ | 60°C (with light) | 24 h | (E)-Endoxifen, Oxidative Adducts | Significant (up to 54% loss of (Z)-Endoxifen)[1] |
| Heat | 60°C | 24 h | (E)-Endoxifen | Moderate |
| Photolytic | Ambient (with light) | 24 h | (E)-Endoxifen | Minor |
Mandatory Visualizations
Caption: Experimental workflow for the identification of (E)-Endoxifen impurities.
Caption: Simplified signaling pathway of (Z)-Endoxifen as a SERM.
Discussion
The developed high-resolution LC-MS method allows for the successful separation and identification of (E)-Endoxifen and other related impurities from the active (Z)-isomer. The use of a high-resolution mass spectrometer is crucial for obtaining accurate mass measurements, which in turn enables the confident determination of elemental compositions for unknown impurities. The fragmentation data obtained from MS/MS experiments provide structural information that is vital for the elucidation of impurity structures.
Forced degradation studies are instrumental in identifying potential degradation pathways and establishing the stability-indicating nature of the analytical method. The results indicate that (Z)-Endoxifen is susceptible to degradation under acidic, basic, and oxidative stress, with the formation of the (E)-isomer being a primary degradation pathway.[1] This highlights the importance of controlling storage conditions and pH during formulation development.
Conclusion
This application note provides a comprehensive protocol for the identification of (E)-Endoxifen impurities using high-resolution LC-MS. The detailed experimental procedures and data analysis workflow can be readily implemented in a quality control or research laboratory setting. The presented method is specific, sensitive, and stability-indicating, making it suitable for the analysis of (Z)-Endoxifen in both bulk drug substance and finished pharmaceutical products. This ensures the quality, safety, and efficacy of (Z)-Endoxifen as a potential therapeutic agent.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥98% (HPLC), selective estrogen receptor modulator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. hpst.cz [hpst.cz]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Note: Quantitative HPLC-UV Analysis of (E)-Endoxifen Drug Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Endoxifen, a potent active metabolite of Tamoxifen, is a selective estrogen receptor modulator (SERM) with significant therapeutic potential in estrogen receptor-positive (ER+) breast cancer.[1][2] Accurate and precise quantification of (E)-Endoxifen in pharmaceutical drug products is critical for quality control, stability studies, and ensuring therapeutic efficacy. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of (E)-Endoxifen. The protocol is established based on ICH Q2 (R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2]
Principle
This method utilizes reverse-phase HPLC to separate (E)-Endoxifen from its potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidic buffer and an organic solvent. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength, which is then correlated to its concentration using a calibration curve prepared from known standards.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the necessary equipment and the optimized chromatographic conditions for the analysis are presented in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA detector |
| Column | Zodiac C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) buffer and Acetonitrile (78:22 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[1][2] |
| Injection Volume | 20 µL |
| UV Detection | 278 nm[1][2] |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare a 0.1% TFA buffer by adding 1 mL of Trifluoroacetic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Combine 780 mL of the 0.1% TFA buffer with 220 mL of Acetonitrile.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of (E)-Endoxifen reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
Sample Preparation (from Drug Product)
-
Accurately weigh and finely crush a representative number of tablets to obtain a homogenous powder.
-
Transfer a portion of the powder, equivalent to a target concentration of (E)-Endoxifen, into a suitable volumetric flask.
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-30 minutes to ensure complete extraction of the drug.[3]
-
Allow the solution to cool to room temperature and then dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.[3]
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution (e.g., 10 µg/mL) six times. The system suitability parameters should meet the criteria outlined in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Summary
This HPLC-UV method was validated according to ICH Q2 (R1) guidelines. A summary of the validation data is presented in the following tables.
Linearity
The linearity of the method was evaluated by analyzing a series of (E)-Endoxifen standard solutions over a specified concentration range.
Table 3: Linearity Data
| Parameter | Result |
| Concentration Range | 2.5 - 15 µg/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with known amounts of (E)-Endoxifen at three different concentration levels (50%, 100%, and 150% of the target assay concentration).
Table 4: Accuracy/Recovery Data
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 99.5% | < 2.0% |
| 100% | 100.2% | < 2.0% |
| 150% | 99.8% | < 2.0% |
Note: The mean recoveries were consistently close to 100% at all tested levels.[1][2]
Precision
The precision of the method was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
Table 5: Precision Data
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Note: Low % RSD values confirm the consistency of the method.[1][2]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
Table 6: LOD and LOQ
| Parameter | Result |
| LOD | 0.017 µg/mL[1][2] |
| LOQ | 0.051 µg/mL[1][2] |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
Table 7: Robustness Evaluation
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | Negligible |
| Column Temperature (± 2°C) | Negligible |
| Mobile Phase Composition (± 2%) | Negligible |
| Detection Wavelength (± 2 nm) | Negligible[1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of (E)-Endoxifen in a drug product.
Caption: Workflow for (E)-Endoxifen HPLC-UV Analysis.
Method Validation Parameters
This diagram outlines the key parameters assessed during the validation of the analytical method.
References
Troubleshooting & Optimization
How to prevent Z- to E-isomerization of Endoxifen in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the Z- to E-isomerization of Endoxifen in solution. The Z-isomer is the pharmacologically active form, exhibiting potent anti-estrogenic effects, while the E-isomer is significantly less active.[1] Maintaining the stereochemical integrity of Z-Endoxifen is therefore critical for therapeutic efficacy and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the significance of Z- and E-isomers of Endoxifen?
A1: The Z-isomer of Endoxifen is the pharmacologically active form, responsible for its anti-estrogenic effects. The E-isomer has significantly lower activity.[1] Therefore, controlling the isomeric ratio is crucial for the therapeutic effectiveness of the compound.
Q2: What factors can cause Z-Endoxifen to convert to the E-isomer in solution?
A2: Several factors can promote the isomerization of Z-Endoxifen to the less active E-isomer in solution. These include:
-
Acidic Conditions: Exposure to acids, including standard silica gel used in chromatography, can cause isomerization.[1]
-
Heat: Elevated temperatures can lead to equilibration between the Z- and E-isomers.[1][2][3]
-
Light: Exposure to UV light can induce isomerization.[4]
-
Solvents: The choice of solvent can influence the rate of isomerization. For example, Z-Endoxifen isomerizes readily in ethanol and ethanol/buffer mixtures.[5]
Q3: How can I determine the Z/E ratio of my Endoxifen sample?
A3: The most common analytical methods for determining the isomeric ratio are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Two-dimensional NMR techniques, such as NOESY or ROESY, can also be used to establish spatial proton-proton correlations and confirm the configuration of the isomers.[2][3]
Q4: Is it possible to convert the inactive E-isomer back to the active Z-isomer?
A4: Yes, the undesired E-isomer can be equilibrated to a mixture of Z- and E-isomers. This is often achieved by heating the mixture in a suitable solvent or by treatment with a strong acid.[1] The resulting mixture can then be subjected to another separation process to isolate more of the Z-isomer.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Endoxifen in solution.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Z/E ratio in the final product after purification. | Isomerization occurred during purification, likely due to acidic conditions from silica gel chromatography.[1] | 1. Use Neutral Alumina: Opt for column chromatography using neutral alumina instead of silica gel to minimize acid-catalyzed isomerization.[1] 2. Alternative Purification: Consider purification techniques that do not involve acidic conditions, such as trituration or recrystallization.[1] |
| Decreased Z-isomer content in solution over time. | The solution is unstable due to improper storage conditions. | 1. Protect from Light: Store Endoxifen solutions in amber vials or otherwise protected from light.[4] 2. Control Temperature: Store stock solutions at -20°C or -80°C in the dark.[4][6][7] For working solutions, prepare them fresh for each experiment if possible.[4] 3. Solvent Choice: For cell culture, prepare a high-concentration stock in DMSO or ethanol and ensure the final solvent concentration in the medium is low (<0.1%).[4] |
| Inconsistent results in biological assays. | The Z/E ratio of the Endoxifen solution may be changing between experiments, leading to variable pharmacological activity. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of Endoxifen from a properly stored stock solution for each experiment.[4] 2. Verify Isomeric Purity: Regularly check the Z/E ratio of your stock solution using a validated analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation and Storage of Z-Endoxifen Stock Solutions
This protocol outlines the recommended procedure for preparing and storing Z-Endoxifen stock solutions to minimize isomerization.
-
Solvent Selection: Choose a suitable organic solvent such as DMSO or ethanol.[4]
-
Dissolution: Dissolve the solid Z-Endoxifen in the chosen solvent to prepare a high-concentration stock solution (e.g., 10 mM).[4] Perform this step under subdued light.
-
Aliquoting: Aliquot the stock solution into small-volume, amber, silanized glass vials to avoid repeated freeze-thaw cycles and light exposure.[6]
-
Storage: Store the aliquots at -20°C or -80°C in the dark.[4][6][7] A 10 mM stock in DMSO is reported to be stable under these conditions.[4]
Protocol 2: Analytical Method for Z- and E-Isomer Separation by HPLC
This protocol provides a general framework for the separation and quantification of Z- and E-Endoxifen isomers using HPLC.
-
Column: Utilize a C18 analytical column. A common choice is an Agilent Poroshell 120 EC-C18 (2.1 × 50mm, 2.7 µm particle size).[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically used:
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[6]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[6]
-
Detection: Use UV detection at an appropriate wavelength (e.g., 278 nm) or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[6][8][9]
-
Sample Preparation: Dilute the Endoxifen sample in a suitable diluent, such as a mixture of acetonitrile and ammonium formate buffer.[2]
Data Summary
Table 1: Stability of Endoxifen Isomers Under Various Conditions
| Condition | Solvent/Matrix | Duration | Temperature | Observation | Reference |
| Storage | Ethanol | Not specified | Not specified | Z-Endoxifen readily isomerizes. | [5] |
| Storage | Ethanol/Phosphate Buffer (~1:1) | Not specified | Not specified | Z-Endoxifen is unstable. | [5] |
| Storage | DMSO (10 mM stock) | Not specified | -20°C (in the dark) | Stable. | [4] |
| Storage | Fresh Frozen Plasma | ≥ 6 months | Not specified | Endoxifen and its isomers were stable. | [10] |
| Forced Degradation | Acidic, Basic, Oxidative, Thermal, Photolytic | Not specified | Not specified | Endoxifen is susceptible to degradation under all these conditions, with oxidative degradation being the most significant. | [9] |
| Aqueous Formulation | Water | 15 days | Room Temperature & 45°C | Isomerization from Z- to E-isomer was observed, with a faster rate at 45°C. | [2] |
Visualizations
Caption: Factors influencing the isomerization of Z-Endoxifen to E-Endoxifen.
Caption: Troubleshooting workflow for addressing Endoxifen isomerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mriglobal.org [mriglobal.org]
- 6. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in (E)-Endoxifen Synthesis
Welcome to the technical support center for the synthesis of (E)-Endoxifen. This resource is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues that can lead to low yields during the synthesis of (E)-Endoxifen.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low overall yield in Endoxifen synthesis?
A1: Low overall yields in Endoxifen synthesis can typically be attributed to several factors:
-
Incomplete Reactions: The key bond-forming steps, such as a McMurry coupling, may not have proceeded to completion. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting materials have been consumed.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification, leading to a lower isolated yield of the desired Endoxifen mixture.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of reagents and solvents can significantly impact the efficiency of the synthesis.
-
Purification Losses: Significant amounts of the product can be lost during purification steps, especially if the separation of the (E) and (Z) isomers is challenging or if multiple chromatographic steps are required.
Q2: My synthesis produced a low E/Z isomer ratio. What could be the cause?
A2: The ratio of (E) to (Z) isomers is highly dependent on the synthetic route and reaction conditions. For instance, in a McMurry coupling reaction, the choice of titanium reagent and the reaction temperature can greatly influence the stereochemical outcome. Some synthetic strategies are specifically designed to favor the formation of the (Z)-isomer, which is the more pharmacologically active form. If your goal is to produce the (E)-isomer, reaction conditions may need to be adjusted accordingly.
Q3: Can the (Z)-isomer be converted to the (E)-isomer to improve the yield of (E)-Endoxifen?
A3: Yes, the isomers can be equilibrated. Heating a mixture of the (Z) and (E) isomers in a suitable solvent, such as isopropyl acetate, can lead to an approximately 1:1 mixture.[1][2][3] This can be a useful strategy if your initial synthesis produces a high proportion of the undesired (Z)-isomer. Following equilibration, the desired (E)-isomer can be isolated through techniques like selective crystallization.
Q4: How does the purification method affect the final E/Z ratio and yield?
A4: The purification method is critical and can significantly alter the E/Z ratio. Standard silica gel chromatography is known to cause isomerization of the (Z)-isomer to the (E)-isomer.[1] While this might seem beneficial if (E)-Endoxifen is the target, it can also lead to a mixture that is difficult to separate. Purification using neutral alumina has been shown to minimize isomerization.[1] Non-chromatographic methods like trituration and recrystallization can be highly effective for isolating one isomer from a mixture.[1]
Q5: What are the best analytical techniques for determining the E/Z ratio of Endoxifen?
A5: The most common and reliable methods for determining the isomeric ratio are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Two-dimensional NMR techniques, such as NOESY or ROESY, can be used to definitively confirm the spatial arrangement of the substituents around the double bond, thus confirming the identity of each isomer.[1]
Troubleshooting Guide
Issue 1: Low Overall Yield of Endoxifen (Mixture of Isomers)
Symptom: The total isolated mass of the (E) and (Z)-Endoxifen mixture is significantly lower than theoretically expected.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Troubleshooting Step: Monitor the reaction closely using TLC or LC-MS. If starting material is still present after the expected reaction time, consider extending the reaction time or moderately increasing the temperature.
-
Troubleshooting Step: Ensure the purity and reactivity of your reagents. For instance, in a McMurry coupling, the quality of the titanium reagent is crucial.
-
-
Side Product Formation:
-
Troubleshooting Step: Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. Understanding the structure of these impurities can provide insight into the side reactions occurring.
-
Troubleshooting Step: Adjust reaction conditions to minimize side reactions. This could involve lowering the reaction temperature, changing the solvent, or using a different catalyst.
-
-
Product Degradation:
-
Troubleshooting Step: Endoxifen can be sensitive to acidic conditions.[1] Ensure that the workup and purification steps are performed under neutral or slightly basic conditions.
-
Troubleshooting Step: Avoid prolonged exposure to high temperatures during solvent removal or purification.
-
Issue 2: Low Proportion of (E)-Endoxifen in the Isomeric Mixture
Symptom: The final product has a high Z/E ratio, resulting in a low yield of the desired (E)-isomer.
Possible Causes & Solutions:
-
Stereoselective Reaction Conditions:
-
Troubleshooting Step: Review the literature for the specific reaction you are using to understand its inherent stereoselectivity. Some synthetic routes are designed to be highly selective for the (Z)-isomer.
-
Troubleshooting Step: Modify the reaction conditions to favor the formation of the (E)-isomer. This could involve changing the solvent, temperature, or catalyst system. For example, in some olefination reactions, the choice of base or additives can influence the E/Z ratio.
-
-
Isomerization During Workup or Purification:
-
Troubleshooting Step: As mentioned, standard silica gel can promote isomerization. If you are trying to preserve a higher E/Z ratio from your crude product, consider using neutral alumina for column chromatography.[1]
-
-
Inefficient Isomer Separation:
-
Troubleshooting Step: If you have a mixture with a significant amount of the (Z)-isomer, consider an isomer enrichment strategy. This can be achieved by selective crystallization. For example, cooling a heated solution of an E/Z mixture in isopropyl acetate can lead to the preferential crystallization of the (E)-isomer.[1][2][3]
-
Data Presentation
Table 1: Comparison of Purification Methods for Endoxifen Isomers
| Purification Method | Starting Z/E Ratio | Final Z/E Ratio | Purity | Scale | Reference(s) |
| Silica Gel Chromatography | ~95/5 | ~78/22 | - | Lab Scale | [1] |
| Neutral Alumina Chromatography | ~95/5 | 95/5 to 96/4 | - | Lab Scale | [1] |
| Trituration | - | >99% Z-isomer | >97% | Multi-gram (37g) | [1] |
| Recrystallization (Isopropyl Acetate/Acetone) | E/Z ~70/30 | >99% Z-isomer | - | Multi-kilogram | [1] |
| Semi-preparative RP-HPLC | Mixture | >99% Z-isomer | - | mg-scale | [1] |
Experimental Protocols
Protocol 1: Isomer Enrichment by Recrystallization
This protocol is based on a procedure for large-scale purification and can be adapted to enrich the (E)-isomer.
-
Equilibration: Suspend a mixture of (Z)- and (E)-Endoxifen in isopropyl acetate. If the starting mixture is low in the (E)-isomer, consider first heating the mixture to equilibrate to an approximately 1:1 ratio.[1][2][3]
-
Heating: Heat the suspension (e.g., to 85°C) for a period (e.g., 2 hours) to ensure complete dissolution and equilibration.[1]
-
Cooling and Crystallization: Slowly cool the mixture (e.g., to 15°C) to induce preferential crystallization.[1] Depending on the solvent system, either the (E) or (Z) isomer may crystallize out first. In the case of isopropyl acetate, the (E)-isomer is reported to be less soluble and will crystallize preferentially.[1][2][3]
-
Filtration: Filter the mixture to separate the crystalline solid (enriched in the E-isomer) from the mother liquor (enriched in the Z-isomer).[1]
-
Further Purification: The isolated crystalline solid can be further purified by a second recrystallization to achieve high isomeric purity.
Protocol 2: Purification via Trituration
This protocol is adapted from a multi-gram scale synthesis and is effective for purifying one isomer from a mixture.
-
Dissolution: Dissolve the crude mixture of (Z)- and (E)-Endoxifen in a minimal amount of a suitable solvent (e.g., dichloromethane).[1]
-
Precipitation: Slowly add a non-solvent (e.g., methanol or di-isopropyl ether) with stirring until a precipitate forms.[1]
-
Stirring: Continue stirring the suspension for several hours to overnight at a controlled temperature (e.g., room temperature or in an ice bath).[1]
-
Filtration: Collect the solid precipitate by vacuum filtration.[1]
-
Washing: Wash the solid with a small amount of the cold non-solvent.[1]
-
Drying: Dry the solid under vacuum to obtain the purified isomer.
-
Analysis: Analyze the purity and E/Z ratio of the final product and the mother liquor by HPLC and NMR to determine the effectiveness of the separation.
Visualizations
Caption: General workflow for the synthesis and purification of Endoxifen isomers.
Caption: Troubleshooting logic for addressing low yield in (E)-Endoxifen synthesis.
References
Navigating the Separation of Endoxifen Isomers: A Technical Support Guide
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Endoxifen's geometric isomers, (Z)-Endoxifen and (E)-Endoxifen. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of (Z)- and (E)-Endoxifen isomers critical?
A1: The geometric isomers of Endoxifen exhibit different pharmacological activities. (Z)-Endoxifen is the pharmacologically active isomer, known for its potent anti-estrogenic effects, making it a key analyte in clinical and pharmaceutical studies. The (E)-isomer is significantly less active.[1] Therefore, accurate quantification of the (Z)-isomer without interference from the (E)-isomer is crucial for therapeutic efficacy and accurate pharmacokinetic studies.
Q2: What are the primary challenges in the HPLC separation of Endoxifen isomers?
A2: The main challenges include:
-
Isomer Interconversion: (Z)-Endoxifen can convert to the (E)-isomer, particularly at temperatures above 25°C.[2]
-
Co-elution: Due to their structural similarity, achieving baseline separation of the isomers can be difficult.
-
Matrix Effects: When analyzing biological samples such as plasma, endogenous components can interfere with the separation and detection of the isomers.[3]
-
Analyte Stability: Endoxifen is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.[4][5]
Q3: What type of HPLC column is most effective for separating Endoxifen isomers?
A3: Reversed-phase columns are commonly used. Phenyl-Hexyl columns have demonstrated excellent chromatography and resolution for Endoxifen isomers.[6] C18 columns, such as the Agilent Poroshell 120 EC-C18 and Zodiac C18, are also frequently and successfully employed.[3][4]
Q4: What are typical mobile phase compositions for this separation?
A4: Common mobile phases consist of a mixture of an aqueous buffer and an organic solvent. For example:
-
Methanol and water with 10 mM ammonium formate at a pH of 4.3.[2][6]
-
Acetonitrile and 0.1% trifluoroacetic acid in water.[4]
-
Methanol and water, both with 0.1% formic acid.[3]
The choice of organic solvent (methanol vs. acetonitrile) and the pH of the aqueous phase are critical for optimizing selectivity and resolution.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution Between (Z)- and (E)-Isomers | 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry. 3. High temperature causing peak broadening or isomer interconversion. | 1. Adjust the organic solvent-to-aqueous buffer ratio. 2. Modify the pH of the aqueous buffer. 3. Evaluate a different column stationary phase (e.g., Phenyl-Hexyl if using a C18, or vice versa). 4. Control the column temperature, typically around 30-40°C.[3][4] |
| Peak Tailing or Asymmetric Peaks | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or use a column regeneration procedure. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions.[4] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and perform pump performance checks. |
| Loss of (Z)-Endoxifen Peak Area / Appearance of Extra Peaks | 1. Isomerization of (Z)- to (E)-Endoxifen. 2. On-column degradation. 3. Sample degradation prior to injection. | 1. Analyze samples promptly after preparation and store them at a low temperature (e.g., 10°C in the autosampler).[3] 2. Be aware that conversion can occur at temperatures above 25°C.[2] 3. Perform forced degradation studies to understand the stability of Endoxifen under your specific conditions.[4][5] |
Experimental Protocols
Below are summaries of established HPLC methods for the separation of Endoxifen geometric isomers.
Method 1: Reversed-Phase HPLC-UV for Drug Substance and Product[6]
This method is suitable for the quantification and impurity profiling of (Z)-Endoxifen in drug substance and oral drug products.
-
HPLC System: Standard HPLC with UV detection.
-
Column: Luna Phenyl-Hexyl, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.3).
-
Mobile Phase B: 10 mM Ammonium Formate in Methanol.
-
Gradient:
-
0-15 min: 0% to 35% B
-
15-25 min: 35% to 90% B
-
Followed by re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 243 nm.
-
Sample Diluent: Acetonitrile/10 mM Ammonium Formate (pH 4.3) (50:50, v/v).
Method 2: LC-MS/MS for Quantification in Human Plasma[3]
This method is designed for the rapid and sensitive quantification of (E)- and (Z)-isomers of Endoxifen and its metabolites in human plasma.
-
LC System: Standard LC system coupled to a tandem mass spectrometer.
-
Column: Agilent Poroshell 120 EC-C18, 2.7 µm (2.1 x 50mm) with a guard column.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient:
-
0-2.0 min: 44% B (isocratic)
-
2.0-5.0 min: 44% to 75% B (linear gradient)
-
Followed by a hold and re-equilibration.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Autosampler Temperature: 10°C.
-
Detection: Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI).
Quantitative Data Summary
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1 (HPLC-UV)[6] | Method 2 (LC-MS/MS)[3] | Method 3 (HPLC-UV)[4] |
| Column | Luna Phenyl-Hexyl, 3 µm | Agilent Poroshell 120 EC-C18, 2.7 µm | Zodiac C18 |
| Mobile Phase | Methanol/Water with 10 mM Ammonium Formate (pH 4.3) | Methanol/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 243 nm | MS/MS (ESI+) | UV at 278 nm |
| Column Temp. | Not specified | 40°C | 30°C |
| Run Time | >25 min | 6.5 min | Not specified |
Visualizations
Experimental Workflow
Caption: General workflow for HPLC analysis of Endoxifen isomers.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (E)-Endoxifen in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of (E)-Endoxifen in various solvents and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing (E)-Endoxifen stock solutions?
A1: For preparing high-concentration stock solutions of (E)-Endoxifen for in vitro experiments, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended. (E)-Endoxifen is sparingly soluble in aqueous solutions.[1]
Q2: How should (E)-Endoxifen stock solutions be stored?
A2: (E)-Endoxifen stock solutions, for instance, a 10 mM stock in DMSO, are stable when stored at -20°C in the dark.[1] It is crucial to protect these solutions from light to prevent photodegradation. For long-term stability, storage at -80°C is also a common practice, although specific comparative data on degradation rates at -80°C versus -20°C is limited in publicly available literature.
Q3: How stable is (E)-Endoxifen in aqueous solutions?
A3: (E)-Endoxifen is sparingly soluble and generally unstable in aqueous solutions.[1] The (Z)-isomer can undergo conversion to the (E)-isomer in aqueous formulations, especially at temperatures above 25°C.[2] For cell culture experiments, it is advisable to dilute the stock solution into the aqueous culture medium immediately before use and ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity.[1]
Q4: What are the main degradation pathways for (E)-Endoxifen?
A4: (E)-Endoxifen is susceptible to degradation under several conditions. Forced degradation studies have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic stress.[1][3] Oxidative conditions appear to cause the most significant degradation.[3] Isomerization from the more active (Z)-Endoxifen to (E)-Endoxifen is also a key stability concern, particularly at elevated temperatures.[2]
Q5: Is (E)-Endoxifen sensitive to light?
A5: Yes, (E)-Endoxifen is sensitive to light and should be protected from exposure to prevent photodegradation.[1] When handling solutions, it is recommended to work in a dimly lit environment and store solutions in amber vials or containers wrapped in foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of (E)-Endoxifen in stock solution or working solution. | 1. Prepare fresh stock solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid compound. 2. Minimize time in aqueous media: Prepare working dilutions in cell culture media immediately before adding to cells. 3. Protect from light: Ensure all solutions are protected from light during preparation, storage, and use. |
| Precipitation observed when diluting stock solution in aqueous buffer or media. | Low aqueous solubility of (E)-Endoxifen. | 1. Check final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is kept to a minimum (ideally <0.1%) to maintain solubility and minimize cell toxicity.[1] 2. Vortex during dilution: Vigorously vortex the aqueous solution while adding the (E)-Endoxifen stock solution to aid in dispersion. 3. Warm the aqueous solution: Gently warming the aqueous buffer or media to 37°C before adding the stock solution may improve solubility. |
| Batch-to-batch variability in experimental results. | Isomerization of (Z)-Endoxifen to the less active (E)-Endoxifen. | 1. Control temperature: Avoid exposing (E)-Endoxifen solutions to temperatures above 25°C to minimize isomerization.[2] 2. Consistent storage: Ensure all batches of stock solutions are stored under the same conditions (-20°C or -80°C, protected from light). 3. Perform quality control: If possible, use HPLC to check the isomeric purity of the stock solution before use. |
Data on (E)-Endoxifen Stability
The following tables summarize the available data on the stability of (E)-Endoxifen. It is important to note that comprehensive quantitative data comparing stability across a wide range of solvents and temperatures is limited in the current literature.
Table 1: Stability of Endoxifen in Different Solvents
| Solvent | Concentration | Storage Temperature | Stability Summary | Source |
| DMSO | 10 mM | -20°C | Stable when stored in the dark. | [1] |
| Ethanol | Not specified | -20°C | Recommended as a solvent for stock solutions; stable under proper storage. | [1] |
| Aqueous Buffer | Not specified | Room Temperature | Sparingly soluble and prone to degradation/isomerization. | [1][2] |
Table 2: Results from Forced Degradation Studies of Endoxifen
| Stress Condition | Observation | Source |
| Acidic (e.g., 1.5 N HCl) | Susceptible to degradation. | [2] |
| Basic (e.g., 0.75 N NaOH) | Susceptible to degradation. | [2] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation; reported as the most impactful stress condition. | [3] |
| Thermal | Susceptible to degradation and isomerization at elevated temperatures (e.g., >25°C). | [2] |
| Photolytic | Susceptible to degradation upon exposure to light. | [1] |
Experimental Protocols
Protocol 1: Preparation of (E)-Endoxifen Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (E)-Endoxifen in DMSO.
Materials:
-
(E)-Endoxifen powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the (E)-Endoxifen powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of (E)-Endoxifen powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the (E)-Endoxifen is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for (E)-Endoxifen Stability Analysis
This protocol provides a general method for assessing the stability of (E)-Endoxifen and quantifying its isomers and degradation products. This method is based on published HPLC-UV techniques.[2][3]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. A common mobile phase consists of a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., a 78:22 ratio).[3] Another option is methanol and 10 mM ammonium formate buffer (pH 4.3).[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm[3]
-
Injection Volume: 20 µL
Sample Preparation for Stability Study:
-
Prepare a stock solution of (E)-Endoxifen in the desired solvent (e.g., DMSO, ethanol) at a known concentration.
-
Dilute the stock solution with the solvent to be tested (e.g., DMSO, ethanol, methanol, aqueous buffer) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Divide the solution into several aliquots in appropriate vials for each storage condition (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.
-
If the sample is frozen, allow it to thaw completely and equilibrate to room temperature.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
-
Analyze the samples by HPLC. The peak area of (E)-Endoxifen and any new peaks corresponding to degradation products or the (Z)-isomer should be recorded. The percentage of remaining (E)-Endoxifen can be calculated by comparing the peak area at each time point to the initial (time 0) peak area.
Visualizations
Caption: (E)-Endoxifen's mechanism of action on the Estrogen Receptor α signaling pathway.
Caption: General experimental workflow for assessing the stability of (E)-Endoxifen.
References
Navigating the Challenges of (E)-Endoxifen Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-Endoxifen, a potent active metabolite of Tamoxifen, holds significant promise in endocrine therapy and cancer research. However, its poor solubility in aqueous media presents a considerable hurdle for researchers in achieving accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with (E)-Endoxifen, ensuring you can navigate its formulation with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of (E)-Endoxifen in aqueous solutions?
(E)-Endoxifen is sparingly soluble in aqueous buffers.[1] For instance, the solubility of (E/Z)-endoxifen in a 1:2 solution of ethanol:PBS (pH 7.2) is approximately 0.3 mg/mL.[1] Direct dissolution in aqueous media is often challenging and can lead to precipitation and inaccurate concentrations.
Q2: What are the recommended solvents for preparing a stock solution of (E)-Endoxifen?
For in vitro experiments, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent.[2] Commonly used and effective solvents include Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] A 10 mM stock solution in DMSO is reported to be stable when stored at -20°C in the dark.[2]
Q3: My (E)-Endoxifen is not dissolving in my aqueous buffer. What should I do?
Directly adding solid (E)-Endoxifen to an aqueous buffer will likely result in poor dissolution. The recommended method is to first dissolve the compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution.[1][2] This stock solution can then be diluted with the aqueous buffer of choice. It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.1%) to avoid solvent-induced toxicity to cells.[2]
Q4: I am observing precipitation after diluting my (E)-Endoxifen stock solution in the cell culture medium. How can I prevent this?
Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: You may be exceeding the solubility limit of (E)-Endoxifen in your final medium. Try preparing a more dilute final solution.
-
Increase the Solvent Ratio (with caution): While keeping the final solvent concentration low is critical, a slight, optimized increase in the co-solvent (e.g., ethanol) to buffer ratio might be necessary.[3]
-
Use a Different Solubilization Technique: If simple co-solvents are insufficient, consider more advanced methods like complexation with cyclodextrins or using nanoparticle formulations.
Q5: Are there alternative methods to enhance the aqueous solubility of (E)-Endoxifen for in vivo studies?
Yes, several advanced formulation strategies can significantly improve the bioavailability of (E)-Endoxifen for in vivo applications. These include:
-
Co-solvent Formulations: A mixture of solvents like DMSO, PEG300, Tween-80, and saline can achieve higher concentrations, such as 1.25 mg/mL.[4]
-
Cyclodextrin Complexation: Encapsulating (E)-Endoxifen within cyclodextrin molecules, such as hydroxybutenyl-β-cyclodextrin (HBenBCD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can greatly enhance its aqueous solubility.[4][5]
-
Nanoparticle Formulations: Loading (E)-Endoxifen into nanoparticles, such as polymersomes or PLGA-based nanoparticles, can improve its delivery and solubility.[6][7]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Powder does not dissolve in aqueous buffer. | Poor intrinsic aqueous solubility of (E)-Endoxifen. | Prepare a stock solution in an organic solvent (DMSO or ethanol) first, then dilute into the aqueous medium.[1][2] |
| Precipitation occurs after diluting the stock solution. | The final concentration exceeds the solubility limit in the aqueous medium. The final solvent concentration is too low to maintain solubility. | Perform serial dilutions. Ensure vigorous mixing during dilution. Consider using a formulation with solubilizing agents like cyclodextrins or surfactants if the issue persists.[4][5] |
| Inconsistent results in cell-based assays. | Inaccurate concentration due to incomplete dissolution or precipitation. Solvent toxicity at higher concentrations. | Prepare fresh dilutions for each experiment from a properly stored stock solution.[2] Run a vehicle-only control to check for solvent effects and ensure the final solvent concentration is below 0.1%.[2] |
| Low bioavailability in in vivo studies. | Poor absorption due to low solubility in physiological fluids. | Utilize advanced formulation strategies such as co-solvent systems, cyclodextrin complexes, or nanoparticle encapsulation to improve solubility and bioavailability.[4][5][6] |
| Isomerization of (Z)-Endoxifen to (E)-Endoxifen. | (Z)-Endoxifen can isomerize under certain conditions, such as in ethanol/buffer solutions.[3] | For studies requiring the pure (Z)-isomer, careful formulation and stability testing are crucial. Using a stable mixture of E/Z isomers may be a practical approach for some applications.[3] |
Quantitative Data Summary
The following tables summarize the solubility of (E)-Endoxifen in various solvent systems as reported in the literature.
Table 1: Solubility in Organic Solvents and Simple Aqueous Mixtures
| Solvent/Mixture | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [1] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Table 2: Formulations for Enhanced Solubility
| Formulation Composition | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (suspended solution) | [4] |
| 10% DMSO, 90% Corn Oil | 1.25 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of (E)-Endoxifen Stock Solution for In Vitro Studies
Objective: To prepare a 10 mM stock solution of (E)-Endoxifen in DMSO.
Materials:
-
(E)-Endoxifen powder (FW: 373.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of (E)-Endoxifen powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.735 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the (E)-Endoxifen is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Store the stock solution in small aliquots at -20°C, protected from light.[2] It is not recommended to store aqueous dilutions for more than one day.[1]
Protocol 2: Preparation of (E)-Endoxifen Formulation for In Vivo Oral Gavage (Co-solvent method)
Objective: To prepare a 1.25 mg/mL clear solution of (E)-Endoxifen for oral administration in animal models.
Materials:
-
(E)-Endoxifen stock solution in DMSO (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
To prepare 1 mL of the final solution, start with 100 µL of a 12.5 mg/mL (E)-Endoxifen stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
Use ultrasonic treatment if necessary to ensure a clear solution.[4] Prepare this formulation fresh before each use.
Visualizations
Caption: Workflow for preparing (E)-Endoxifen solutions.
Caption: Antagonistic action of Endoxifen on the Estrogen Receptor signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mriglobal.org [mriglobal.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubilization and dissolution of tamoxifen-hydroxybutenyl cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Estrogen Receptor-Positive Breast Microtumors with Endoxifen-Conjugated, Hypoxia-Sensitive Polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of (E)-Endoxifen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (E)-Endoxifen from a mixture of its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying (E)-Endoxifen?
A1: The main challenge in purifying (E)-Endoxifen is its tendency to co-exist with its geometric isomer, (Z)-Endoxifen. Many synthetic routes produce a mixture of both isomers[1]. Furthermore, the (Z)-isomer can convert to the more stable (E)-isomer under certain conditions, such as exposure to acid or heat, which can complicate purification efforts aimed at isolating the pure (E)-form[1][2]. The isomers often have very similar polarities, making their separation by standard chromatography challenging[1].
Q2: Which analytical techniques are recommended for monitoring the purity of (E)-Endoxifen during purification?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the isomeric purity of (E)-Endoxifen[2][3]. Reverse-phase columns, such as a Phenyl-Hexyl column, have been shown to effectively separate the (E) and (Z) isomers[3]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for highly sensitive quantification and identification of the isomers[4].
Q3: What are the general solubility properties of (E)-Endoxifen?
A3: (E)-Endoxifen, as part of an E/Z mixture, is soluble in organic solvents like ethanol and dimethylformamide (DMF) at approximately 20 mg/mL, and in dimethyl sulfoxide (DMSO) at around 2 mg/mL[5][6]. It is sparingly soluble in aqueous buffers[5]. For aqueous solutions, it is recommended to first dissolve the compound in ethanol before diluting with the buffer[5].
Q4: How should (E)-Endoxifen be stored to maintain its isomeric purity?
A4: For long-term storage, (E)-Endoxifen should be kept as a solid at -20°C in a dry, dark environment[7]. In solution, particularly in solvents like ethanol, isomerization to the (Z)-isomer can occur[8]. If solutions are necessary, they should be prepared fresh and stored at low temperatures for short periods.
Troubleshooting Guides
Issue 1: Poor Separation of (E)- and (Z)-Isomers using Column Chromatography
Symptom: Fractions from column chromatography show a mixture of (E)- and (Z)-Endoxifen with little to no enrichment of the (E)-isomer.
Possible Cause 1: The stationary phase is not providing adequate selectivity. Standard silica gel can be ineffective and may cause isomerization[1].
Solution:
-
Use a different stationary phase: Neutral alumina has been shown to minimize isomerization and may offer better separation compared to silica gel[1].
-
Optimize the mobile phase: A non-polar mobile phase with a small amount of a polar solvent should be carefully optimized to maximize the resolution between the two isomers.
Possible Cause 2: The polarity difference between the (E)- and (Z)-isomers is insufficient for effective separation with the chosen solvent system.
Solution:
-
Employ Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase HPLC is a more effective method for separating the isomers[1]. A Phenyl-Hexyl column with a mobile phase of ammonium formate buffer in water and methanol has been successfully used[3].
Issue 2: Low Yield of Crystalline (E)-Endoxifen from Recrystallization
Symptom: After recrystallization from a solvent system, the yield of the crystalline product, intended to be enriched in (E)-Endoxifen, is low.
Possible Cause 1: The chosen solvent system is not optimal for selectively crystallizing the (E)-isomer.
Solution:
-
Utilize Isopropyl Acetate: In processes designed to purify (Z)-Endoxifen, it has been observed that the (E)-isomer preferentially crystallizes from isopropyl acetate upon cooling[1][9]. Therefore, using isopropyl acetate should enrich the crystalline solid with the (E)-isomer.
-
Solvent Screening: Experiment with other solvents where the (E)-isomer has lower solubility than the (Z)-isomer at cooler temperatures. Toluene, methyl ethyl ketone, and methyl isobutyl ketone have been suggested as potentially useful solvents[3].
Possible Cause 2: The initial concentration of the (E)-isomer in the mixture is too low.
Solution:
-
Isomerization: If the starting material is significantly enriched in the (Z)-isomer, consider an isomerization step. Heating a mixture of the isomers in isopropyl acetate to approximately 85°C can equilibrate the mixture to a roughly 1:1 ratio, from which the (E)-isomer can then be preferentially crystallized upon cooling[1][9].
Issue 3: Isomeric Purity of (E)-Endoxifen Decreases After Isolation
Symptom: The initially pure (E)-Endoxifen becomes contaminated with the (Z)-isomer over time or during subsequent processing steps.
Possible Cause: The (E)-isomer is converting to the (Z)-isomer. This can be promoted by exposure to acidic conditions, heat, or certain solvents[2][8].
Solution:
-
Avoid Acidic Conditions: Ensure that all solvents and reagents used during workup and storage are neutral.
-
Control Temperature: Perform all processing steps at or below room temperature whenever possible. Avoid prolonged heating.
-
Proper Storage: Store the purified (E)-Endoxifen as a solid in a dark, cold, and dry environment[7]. If a solution is required, prepare it fresh and use it promptly.
Data Presentation
Table 1: Solubility of (E/Z)-Endoxifen Mixture
| Solvent | Approximate Solubility | Reference |
| Ethanol | 20 mg/mL | [5][6] |
| Dimethylformamide (DMF) | 20 mg/mL | [5][6] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [5][6] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [5] |
Table 2: Purity of Endoxifen Isomers After Recrystallization Steps
| Recrystallization Step | Starting E/Z Ratio | Resulting Solid E/Z Ratio | Resulting Mother Liquor E/Z Ratio | Reference |
| Isopropyl Acetate Recrystallization | ~50/50 | 68/30 | 19/77 | [9] |
| Acetone Recrystallization (of Z-enriched solid) | ~30/70 | Primarily (Z)-isomer (>99%) | Enriched in (E)-isomer | [9] |
Experimental Protocols
Protocol 1: Purification of (E)-Endoxifen by Recrystallization
This protocol is adapted from procedures aimed at purifying (Z)-Endoxifen, where the (E)-isomer is preferentially crystallized[1][9].
-
Dissolution: Dissolve the crude mixture of (E)- and (Z)-Endoxifen in isopropyl acetate by heating to approximately 85°C to achieve a clear solution.
-
Equilibration (Optional): If the starting mixture is low in the (E)-isomer, hold the solution at 85°C for about 2 hours to allow for equilibration to a near 1:1 mixture of the isomers[1][9].
-
Crystallization: Slowly cool the solution to room temperature (e.g., 15-23°C) and allow it to stand for several hours to induce crystallization[1][9].
-
Filtration: Collect the crystalline solid by vacuum filtration. This solid will be enriched in the (E)-isomer.
-
Washing: Wash the collected crystals with a small amount of cold isopropyl acetate.
-
Drying: Dry the purified (E)-Endoxifen-enriched solid under vacuum.
-
Analysis: Determine the isomeric purity of the crystalline solid and the mother liquor by HPLC.
-
Further Purification (Optional): For higher purity, a second recrystallization of the (E)-isomer-enriched solid may be performed using the same procedure.
Protocol 2: Analytical HPLC for Isomer Separation
This method is based on a validated HPLC procedure for separating Endoxifen isomers[3].
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)[3].
-
Mobile Phase A: 40:60 (v/v) mixture of 10 mM ammonium formate in water (pH 4.3) and 10 mM ammonium formate in methanol[3].
-
Mobile Phase B: 10 mM ammonium formate in methanol[3].
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.
-
Flow Rate: 1.0 mL/min[3].
-
Detection: UV at an appropriate wavelength (e.g., 244 nm or 286 nm)[5].
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C[8].
Mandatory Visualization
Caption: Workflow for the purification of (E)-Endoxifen by recrystallization.
Caption: Troubleshooting logic for low yield of (E)-Endoxifen in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. mriglobal.org [mriglobal.org]
- 9. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
Common pitfalls in handling and storing (E)-Endoxifen
Welcome to the technical support center for (E)-Endoxifen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling, storage, and experimental use of (E)-Endoxifen.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between (E)-Endoxifen and (Z)-Endoxifen?
A1: (Z)-Endoxifen is the more biologically active isomer and a potent anti-estrogen.[1][2] (E)-Endoxifen is generally considered an impurity or a less active isomer, with some studies suggesting it may have weakly anti-estrogenic or even estrogenic effects.[1] The conversion of the active (Z)-isomer to the (E)-isomer can occur under certain storage conditions, particularly at temperatures above 25°C.[1]
Q2: How should I prepare stock solutions of (E)-Endoxifen?
A2: (E)-Endoxifen has limited water solubility but is soluble in solvents like ethanol and DMSO.[3] For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% ethanol or DMSO.[4][5] When preparing for cell culture, ensure the final concentration of the solvent in the medium is non-toxic to the cells, typically below 0.1%.[6] Always use a vehicle-only control in your experiments to account for any solvent effects.[6]
Q3: What are the optimal storage conditions for (E)-Endoxifen, both as a solid and in solution?
A3: As a solid, (E)-Endoxifen should be stored in a tightly sealed container, protected from light. For long-term stability, especially of the (Z)-isomer, storage at 5°C is recommended.[1] Stock solutions in DMSO or ethanol should also be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent degradation and isomerization.[7] While some studies suggest Endoxifen is stable for months under proper storage, it is best practice to prepare fresh dilutions for each experiment from a properly stored stock solution.[6][7]
Q4: Can I use serum in my cell culture medium when treating with (E)-Endoxifen?
A4: Yes, but with an important consideration. Endoxifen binds to serum proteins like human serum albumin (HSA).[8] This binding can reduce the free, active concentration of the drug in your culture. To avoid the confounding effects of endogenous hormones in standard fetal bovine serum (FBS), it is highly recommended to use charcoal-stripped FBS.[8] This ensures that the observed effects are primarily due to the experimental treatment with (E)-Endoxifen.
Q5: Why is it important to use phenol red-free medium in my experiments?
A5: Phenol red is a weak estrogen mimic and can confound the results of experiments with anti-estrogenic compounds like Endoxifen.[6][8] Using phenol red-free media is crucial to eliminate these unwanted estrogenic signals and ensure that the observed cellular responses are specific to the action of (E)-Endoxifen on the estrogen receptor.[8]
Troubleshooting Guides
Issue 1: Low or No Observed Effect of (E)-Endoxifen in Cell-Based Assays
| Possible Cause | Suggested Solution |
| Degradation/Isomerization of Compound | Prepare fresh dilutions from a properly stored stock solution for each experiment.[6] Avoid repeated freeze-thaw cycles. Protect solutions from light and elevated temperatures.[1][7] |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations can range from nanomolar to micromolar.[4][6] |
| Cell Line Insensitivity or Resistance | Verify the estrogen receptor alpha (ERα) status of your cell line using methods like Western blot or qPCR.[6][8] Long-term culture can sometimes lead to a loss of ERα expression.[8] Ensure your cell line has been authenticated and is not contaminated.[8] |
| Interference from Culture Medium | Use phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to eliminate confounding estrogenic signals and competition from endogenous hormones.[6][8] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below toxic levels (typically <0.1%). Run a vehicle-only control to check for solvent-induced effects.[6] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variable Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers at the start of each experiment.[6] |
| Edge Effects in Multi-Well Plates | To minimize evaporation from outer wells, which can concentrate media components and the drug, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Inconsistent Drug Exposure | Maintain a consistent treatment schedule with regular media changes containing freshly prepared (E)-Endoxifen. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
Experimental Protocols
Protocol 1: Preparation of (E)-Endoxifen Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Weigh out the required amount of (E)-Endoxifen powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution (for Cell Culture):
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Serially dilute the stock solution in phenol red-free cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is below 0.1%. For example, for a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Protocol 2: Western Blot for Estrogen Receptor Alpha (ERα) Expression
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein amounts for all samples (e.g., load 20 µg of protein per lane).[9]
-
Add Laemmli sample buffer and heat the samples.
-
Separate the proteins by SDS-PAGE.
-
-
Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a validated primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Workflow for preparing (E)-Endoxifen solutions for in vitro experiments.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriglobal.org [mriglobal.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to address batch-to-batch variability of synthetic (E)-Endoxifen
Welcome to the technical support center for synthetic (E)-Endoxifen. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to batch-to-batch variability of (E)-Endoxifen. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is (E)-Endoxifen and how does it differ from (Z)-Endoxifen?
(E)-Endoxifen is a geometric isomer of Endoxifen. Endoxifen, a potent antiestrogen, is an active metabolite of Tamoxifen used in breast cancer therapy.[1][2][3] The biological activity of Endoxifen is primarily attributed to the (Z)-isomer, which is a potent antagonist of the estrogen receptor α (ERα).[1][4] The (E)-isomer is generally considered to be less active, exhibiting weakly anti-estrogenic or even estrogenic properties.[1] Due to the potential for isomerization, synthetic preparations of (Z)-Endoxifen often contain the (E)-isomer as an impurity.[1][3]
Q2: What are the primary causes of batch-to-batch variability in synthetic Endoxifen?
The primary cause of batch-to-batch variability in synthetic Endoxifen is the presence of the (E)-isomer impurity in preparations of the desired (Z)-isomer.[1][3] This variability can arise from:
-
Synthesis Process: The chemical synthesis of Endoxifen can produce a mixture of both (E) and (Z) isomers.[5][6]
-
Purification Methods: Incomplete separation of the two isomers during purification can lead to varying E/Z ratios in the final product.[5][6][7]
-
Storage and Handling: (Z)-Endoxifen can convert to the (E)-isomer under certain conditions, such as elevated temperatures (above 25°C), exposure to light, and in certain solvents.[1][3]
Q3: How can I assess the purity and isomeric ratio of my Endoxifen sample?
Several analytical techniques can be used to determine the purity and isomeric ratio of Endoxifen samples:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantitative analysis of (Z)-Endoxifen and the detection of the (E)-isomer impurity.[1][3][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the identification and quantification of Endoxifen isomers and other potential impurities.[1][3][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOE (ROESY), can be used to definitively confirm the stereochemistry of the isomers.[1][3]
Q4: What are the potential impacts of (E)-Endoxifen contamination on my experimental results?
The presence of (E)-Endoxifen in a predominantly (Z)-Endoxifen sample can lead to inconsistent and difficult-to-interpret experimental results. Given that the (E)-isomer has different biological activity, its presence can:
-
Reduce the apparent potency of the (Z)-Endoxifen.
-
Introduce confounding estrogenic or weakly anti-estrogenic effects.[1]
-
Lead to a lack of reproducibility between experiments using different batches of the compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based proliferation assays.
| Possible Cause | Troubleshooting Steps |
| Variable (E)/(Z) isomer ratio between batches. | 1. Quantify Isomer Ratio: Analyze each new batch of Endoxifen by HPLC to determine the precise (E)/(Z) isomer ratio before use.[1][3][8] 2. Source High-Purity (Z)-Endoxifen: Whenever possible, obtain (Z)-Endoxifen with a purity of >98%.[12] 3. Standardize Batches: If using batches with known, varying isomer ratios, consider adjusting concentrations to deliver a consistent amount of the (Z)-isomer. |
| Degradation of (Z)-Endoxifen to (E)-Endoxifen in solution. | 1. Proper Stock Solution Storage: Store stock solutions in a solvent such as 100% ethanol at -20°C or -80°C in the dark.[13] Prepare fresh working dilutions for each experiment. 2. Minimize Temperature Fluctuations: Avoid repeated freeze-thaw cycles of stock solutions. 3. Protect from Light: Handle solutions in a manner that minimizes light exposure. |
| Cell line-specific sensitivity. | 1. Determine IC50: Perform a dose-response curve for each new batch of Endoxifen to determine the IC50 for your specific cell line.[14] 2. Confirm ERα Expression: Verify the expression of ERα in your cell line, as this is the primary target of Endoxifen.[15] |
Issue 2: Unexpected results in signaling pathway analysis (e.g., Western blotting for ERα).
| Possible Cause | Troubleshooting Steps |
| (E)-Endoxifen does not effectively induce ERα degradation. | 1. Confirm Isomer Identity: Use NMR or high-resolution LC-MS to confirm the identity of the isomers in your sample.[1][3] (Z)-Endoxifen is known to target ERα for degradation, while this effect is not well-characterized for the (E)-isomer.[2][16] 2. Dose-Response and Time-Course: Perform experiments across a range of concentrations (e.g., 10 nM to 1 µM) and time points (e.g., 6 to 24 hours) to observe the effect on ERα protein levels.[16] |
| Batch-to-batch differences in potency. | 1. Normalize to (Z)-Isomer Concentration: Based on HPLC analysis, adjust the concentration of your working solutions to ensure consistent delivery of the active (Z)-isomer. 2. Include a Reference Batch: If possible, include a well-characterized reference batch of Endoxifen in your experiments for comparison. |
Data Presentation
Table 1: Analytical Methods for (E)- and (Z)-Endoxifen Characterization
| Analytical Method | Purpose | Key Parameters | Reference |
| HPLC-UV | Quantitative analysis of (Z)-Endoxifen and (E)-isomer impurity. | Mobile Phase: Methanol/water with 10 mM ammonium formate (pH 4.3). Detection: UV. | [1][3] |
| LC-MS/MS | Sensitive quantification of Endoxifen isomers and metabolites in biological matrices. | Column: HSS T3 precolumn with a Poroshell 120 EC-C18 analytical column. Mobile Phase: 0.1% formic acid in water and methanol. Detection: Tandem mass spectrometry. | [9][11][17] |
| 2D NMR (ROESY) | Definitive structural confirmation of (Z)- and (E)-isomers. | Solvent: DMSO-d6. | [1][3] |
Table 2: Results of Forced Degradation Studies on (Z)-Endoxifen
| Stress Condition | Description | Primary Degradant | Reference |
| Acidic | 1.5 N HCl, stored for ~24h at various temperatures. | (E)-Endoxifen | [1] |
| Basic | 0.75 N NaOH, stored for ~24h at various temperatures. | (E)-Endoxifen | [1] |
| Oxidative | 3% H₂O₂, stored for ~24h at various temperatures with and without light. | (E)-Endoxifen | [1] |
| Thermal | Stored at temperatures above 25°C. | (E)-Endoxifen | [1][3] |
| Photolytic | Exposure to light. | (E)-Endoxifen and other degradation products. | [1] |
Experimental Protocols
Protocol 1: Quantitative Analysis of (E)- and (Z)-Endoxifen by HPLC-UV
This protocol is adapted from the methodology described by Elkins et al. (2014).[1][3]
1. Materials:
-
(Z)-Endoxifen and (E)-Endoxifen reference standards
-
HPLC-grade methanol and water
-
Ammonium formate
-
Formic acid (for pH adjustment)
-
Acetonitrile (for sample diluent)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Mobile Phase:
-
Prepare a 10 mM ammonium formate solution in HPLC-grade water and another in HPLC-grade methanol.
-
Adjust the pH of the aqueous ammonium formate solution to 4.3 with formic acid.
-
The mobile phase is a gradient of methanol/water containing 10 mM ammonium formate.
3. Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of (Z)- and (E)-Endoxifen reference standards in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solutions with the sample diluent (e.g., 50:50 acetonitrile/10 mM ammonium formate buffer, pH 4.3).
-
Dissolve the Endoxifen sample to be analyzed in the sample diluent to a final concentration within the range of the standard curve.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with methanol and 10 mM ammonium formate buffer (pH 4.3)
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1 mL/min)
-
Detection: UV at a specified wavelength (e.g., 243 nm)[18]
-
Injection Volume: 10-20 µL
5. Data Analysis:
-
Identify the peaks for (Z)- and (E)-Endoxifen based on the retention times of the reference standards.
-
Quantify the amount of each isomer in the sample by comparing the peak areas to the standard curve.
-
Calculate the (E)/(Z) isomer ratio.
Protocol 2: Cell Proliferation Assay (e.g., MCF-7 cells)
1. Cell Culture:
-
Culture MCF-7 cells in phenol red-free DMEM/F12 medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) antibiotic-antimycotic solution in a humidified 37°C incubator with 5% CO₂.[13]
-
For experiments, switch to a medium containing 10% triple charcoal-stripped FBS for 48 hours prior to and during treatment to minimize the influence of hormones in the serum.[13]
2. Cell Seeding:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well.
3. Treatment:
-
Prepare a range of concentrations of the Endoxifen batch to be tested.
-
Treat the cells with the different concentrations of Endoxifen. Include appropriate controls (vehicle control, positive control if applicable).
4. Incubation:
-
Incubate the cells for the desired period (e.g., 5-7 days).
5. Proliferation Assessment (e.g., using MTT assay):
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: (E)-Endoxifen signaling pathway.
Caption: Experimental workflow for using synthetic Endoxifen.
Caption: Troubleshooting logic for Endoxifen variability.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 6. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ≥98% (HPLC), selective estrogen receptor modulator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mriglobal.org [mriglobal.org]
Technical Support Center: Accurate (E)-Endoxifen Quantification in Complex Matrices
Welcome to the technical support center for the accurate quantification of (E)-Endoxifen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of (E)-Endoxifen in complex matrices such as human plasma.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in accurately quantifying (E)-Endoxifen in plasma?
A1: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components in plasma can suppress or enhance the ionization of (E)-Endoxifen, leading to inaccurate quantification.[1][2][3] This is a well-documented issue in LC-MS/MS bioanalysis.[1]
-
Isomeric Separation: (E)-Endoxifen and its geometric isomer, (Z)-Endoxifen, often need to be chromatographically separated for accurate quantification of the individual isomers.[4][5]
-
Metabolite Stability: Some metabolites of Endoxifen, such as ENDX-catechol, can be unstable in extracted samples, requiring special handling like the addition of antioxidants.[6]
-
Low Concentrations: Endogenous or therapeutic levels of (E)-Endoxifen can be low, requiring highly sensitive analytical methods.[7]
Q2: How can I minimize matrix effects in my (E)-Endoxifen assay?
A2: Minimizing matrix effects is crucial for accurate results. Key strategies include:
-
Effective Sample Preparation: Implementing a robust sample clean-up method is the first line of defense. While protein precipitation is a quick method, solid-phase extraction (SPE) generally provides cleaner extracts and can significantly reduce matrix effects.[1][8]
-
Optimized Chromatography: Developing a chromatographic method that separates (E)-Endoxifen from co-eluting matrix components is essential.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as d5-Endoxifen, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[6]
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to normalize for consistent matrix effects.
Q3: What type of internal standard is recommended for (E)-Endoxifen quantification?
A3: The most recommended internal standard is a stable isotope-labeled (SIL) version of Endoxifen, such as (E/Z)-Endoxifen-d5.[6] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This provides the most accurate correction for variability in sample preparation and for matrix effects.[3] If a SIL-IS is not available, a structural analog that is not present in the samples, like propranolol, has been used, but it may not compensate for matrix effects as effectively.[7]
Q4: My (E)-Endoxifen recovery is low. How can I improve it?
A4: Low recovery is often related to the sample extraction procedure. Consider the following:
-
Optimize SPE Method: If using solid-phase extraction (SPE), experiment with different sorbent chemistries (e.g., C8, C18, mixed-mode).[9][10] Also, optimize the wash and elution steps. A stronger elution solvent or multiple elution steps may be necessary.
-
Protein Precipitation: If using protein precipitation, ensure the solvent-to-plasma ratio is adequate for complete protein removal. The choice of precipitation solvent (e.g., methanol, acetonitrile) can also impact recovery.[6]
-
Analyte Stability: Ensure that (E)-Endoxifen is not degrading during the extraction process. This can be checked by evaluating the stability of the analyte under various conditions.[6]
Troubleshooting Guides
Guide 1: High Variability in Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of all solutions (sample, internal standard, solvents).- If using SPE, ensure uniform flow rates through all wells/cartridges. |
| Matrix Effects | - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.[6] - If significant matrix effects are observed, improve the sample clean-up method (e.g., switch from protein precipitation to SPE).[1] |
| Internal Standard Issues | - Verify the concentration and stability of the internal standard stock and working solutions.- Ensure the internal standard is added to all samples, calibrators, and QCs at a consistent concentration. |
| LC-MS/MS System Instability | - Check for pressure fluctuations in the LC system.- Clean the ion source of the mass spectrometer.[11] |
Guide 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | - Flush the column with a strong solvent.- If the problem persists, replace the analytical column and/or guard column.[11] |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to ensure (E)-Endoxifen is in a single ionic state. Formic acid (0.1%) is commonly used to maintain an acidic pH.[6] |
| Sample Solvent Incompatibility | - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to prevent peak distortion. |
| Isomer Co-elution | - If (E)- and (Z)-isomers are not baseline separated, this can appear as a broadened or split peak. Optimize the chromatographic method for better resolution.[4] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid but may result in more significant matrix effects compared to SPE.[6]
-
Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add the internal standard solution (e.g., d5-Endoxifen).
-
Protein Precipitation: Add 300 µL of cold methanol containing an antioxidant like ascorbic acid (e.g., 66.67 µg/mL) to precipitate proteins.[6] The ascorbic acid helps to stabilize catechol metabolites.[6]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an aliquot of the supernatant or reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract, reducing matrix effects.[9][10]
-
Sample Pre-treatment: Dilute 100 µL of plasma with an aqueous solution (e.g., water or a weak buffer) before loading onto the SPE plate/cartridge.
-
SPE Sorbent Conditioning: Condition the SPE sorbent (e.g., C8 or C18) with methanol followed by water.[9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE sorbent.
-
Washing: Wash the sorbent with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[9]
-
Elution: Elute (E)-Endoxifen and the internal standard with a stronger organic solvent, such as methanol.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for (E)-Endoxifen Analysis
| Parameter | Protein Precipitation[6] | Solid-Phase Extraction (C8)[9] |
| Analyte Recovery | >90% | ≥92.3% |
| Matrix Effect | Can be significant, especially for metabolites (>20% for some).[6] | Generally lower due to better sample cleanup. |
| Throughput | High | Moderate |
| Cost per Sample | Low | Higher |
| Recommendation | Suitable for rapid analysis when matrix effects are manageable. | Recommended for methods requiring high accuracy and minimal matrix effects. |
Table 2: Typical LC-MS/MS Parameters for (E)-Endoxifen Quantification
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., Poroshell 120 EC-C18, 2.1 x 50mm, 2.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.5 mL/min[6] |
| Gradient Elution | A linear gradient from a lower to a higher percentage of organic phase.[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| MS/MS Transition | Precursor ion [M+H]+ at m/z 374.3 for (E)-Endoxifen[6] |
Visualizations
Caption: General experimental workflow for (E)-Endoxifen quantification.
References
- 1. eijppr.com [eijppr.com]
- 2. droracle.ai [droracle.ai]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites: A Study on CuBTC and ZIF-8 Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Analysis of the Antiestrogenic Effects of (E)-Endoxifen and (Z)-Endoxifen
For Researchers, Scientists, and Drug Development Professionals
Endoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, exists as two geometric isomers: (E)-Endoxifen and (Z)-Endoxifen. Emerging research has demonstrated significant differences in the biological activity of these isomers, with the (Z)-isomer exhibiting substantially more potent antiestrogenic effects. This guide provides a comprehensive comparison of (E)- and (Z)-Endoxifen, summarizing their differential impacts on estrogen receptor binding, cancer cell proliferation, and gene expression, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the antiestrogenic properties of (E)- and (Z)-Endoxifen. It is important to note that direct, side-by-side quantitative comparisons in single studies are limited in the publicly available literature. However, the existing data consistently underscore the superior potency of the (Z)-isomer.
Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity
| Compound | Relative Binding Affinity (RBA) for ERα | IC50 for ERα Binding | Notes |
| (Z)-Endoxifen | High (>99% higher than (E)-isomer)[1] | Not explicitly stated in comparative studies | Considered the biologically active isomer with an affinity approximately 100-fold greater than tamoxifen.[1][2][3][4] |
| (E)-Endoxifen | Low | Not explicitly stated in comparative studies | Considered to be weakly anti-estrogenic or estrogenic.[5] |
Table 2: Comparative Inhibition of MCF-7 Breast Cancer Cell Proliferation
| Compound | IC50 in Estrogen-Deprived MCF-7 Cells | IC50 in Estrogen-Stimulated MCF-7 Cells |
| (Z)-Endoxifen | 100 nM[6] | 0.01–0.10 µM (10-100 nM)[5], 500 nM (in the presence of 1nM E2)[6] |
| (E)-Endoxifen | Data not available | Data not available |
Note: The provided IC50 values for (Z)-Endoxifen demonstrate its potent anti-proliferative effects on estrogen receptor-positive breast cancer cells. The lack of available data for the (E)-isomer in similar assays is indicative of its lower biological activity and research focus on the more potent (Z)-isomer.
Signaling Pathway and Experimental Workflow
The antiestrogenic effects of Endoxifen are primarily mediated through competitive inhibition of the estrogen receptor alpha (ERα). The following diagrams illustrate this signaling pathway and a general workflow for evaluating the antiestrogenic properties of the Endoxifen isomers.
Caption: Antiestrogenic action of (Z)-Endoxifen via ERα.
Caption: General experimental workflow for comparison.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay determines the binding affinity of (E)- and (Z)-Endoxifen to the estrogen receptor by measuring their ability to compete with a radiolabeled estrogen, typically [³H]-Estradiol.
Materials:
-
Purified recombinant human ERα or rat uterine cytosol as a source of ER.
-
[³H]-Estradiol (Radioligand).
-
(E)-Endoxifen and (Z)-Endoxifen.
-
Assay Buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and counter.
Procedure:
-
A constant concentration of ERα and [³H]-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of unlabeled (E)-Endoxifen or (Z)-Endoxifen are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound [³H]-Estradiol is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., unlabeled estradiol).
MCF-7 Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the anti-proliferative effects of the Endoxifen isomers.
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Phenol red-free medium with charcoal-stripped FBS (for estrogen-deprived conditions).
-
(E)-Endoxifen and (Z)-Endoxifen.
-
Estradiol (E2) for stimulation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
For estrogen-stimulated conditions, the medium is replaced with phenol red-free medium containing charcoal-stripped FBS, and cells are treated with a fixed concentration of estradiol.
-
For estrogen-deprived conditions, cells are maintained in phenol red-free medium with charcoal-stripped FBS.
-
Cells are then treated with a range of concentrations of (E)-Endoxifen or (Z)-Endoxifen and incubated for a specified period (e.g., 72 hours).
-
Following treatment, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits cell proliferation by 50%) is calculated.
Estrogen-Dependent Gene Expression Analysis (qPCR)
This method quantifies the expression of estrogen-responsive genes (e.g., pS2, PR) in MCF-7 cells to assess the ability of Endoxifen isomers to inhibit estrogen-induced gene transcription.
Materials:
-
MCF-7 cells.
-
(E)-Endoxifen and (Z)-Endoxifen.
-
Estradiol (E2).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for target genes (e.g., pS2, PR) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
MCF-7 cells are cultured under estrogen-deprived conditions and then stimulated with estradiol in the presence or absence of various concentrations of (E)- or (Z)-Endoxifen.
-
After a defined incubation period, total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR is performed using specific primers for the target and housekeeping genes.
-
The relative expression of the target genes is calculated and normalized to the housekeeping gene.
-
The ability of each Endoxifen isomer to inhibit estradiol-induced gene expression is then determined.
Conclusion
The available evidence strongly indicates that (Z)-Endoxifen is the significantly more potent antiestrogenic isomer compared to (E)-Endoxifen. This is demonstrated by its substantially higher binding affinity for the estrogen receptor α and its potent inhibition of estrogen-dependent breast cancer cell proliferation. Researchers and drug development professionals should focus on the (Z)-isomer in the continued development of Endoxifen as a therapeutic agent for hormone receptor-positive breast cancer. Further head-to-head comparative studies would be beneficial to provide more precise quantitative differences in the bioactivity of these two isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an LC-MS/MS Method for (E)-Endoxifen Analysis in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (E)-Endoxifen in human plasma with an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The validation parameters for both methods are presented in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines. This document is intended to assist in the selection and implementation of a suitable bioanalytical method for (E)-Endoxifen, a critical active metabolite of Tamoxifen.
Core Principles of Bioanalytical Method Validation
A robust and reliable bioanalytical method is fundamental for accurate pharmacokinetic and toxicokinetic studies. The FDA's guidelines ensure that the developed method is fit-for-purpose, providing confidence in the integrity of the generated data. The key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability.
Comparison of Validated Analytical Methods for (E)-Endoxifen
The following tables summarize the validation parameters for a published LC-MS/MS method and a representative HPLC-UV method for the quantification of (E)-Endoxifen in human plasma.
Table 1: LC-MS/MS Method Validation Parameters for (E)-Endoxifen [1][2]
| Validation Parameter | Method Performance | FDA Acceptance Criteria |
| Linearity Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal value and precision ≤20%. |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±15% of the nominal value (except at LLOQ, where it is ±20%). |
| Precision (% CV) | ≤15% | ≤15% (except at LLOQ, where it is ≤20%). |
| Matrix Effect | Evaluated and met acceptance criteria | Accuracy within ±15% and precision ≤15% for each matrix source. |
| Recovery | >90% | Consistent and reproducible, but no specific acceptance criteria. |
| Stability | Evaluated for various conditions (freeze-thaw, short-term, long-term) and met acceptance criteria. | Analyte stability should be demonstrated under expected sample handling and storage conditions. |
Table 2: HPLC-UV Method Validation Parameters for (E)-Endoxifen [3][4]
| Validation Parameter | Method Performance | FDA Acceptance Criteria |
| Linearity Range | 2.5 - 100 ng/mL (representative) | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL (representative) | Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal value and precision ≤20%. |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±15% of the nominal value (except at LLOQ, where it is ±20%). |
| Precision (% CV) | ≤15% | ≤15% (except at LLOQ, where it is ≤20%). |
| Matrix Effect | To be evaluated; potential for interference is higher than LC-MS/MS. | Accuracy within ±15% and precision ≤15% for each matrix source. |
| Recovery | Consistent and reproducible following liquid-liquid extraction. | Consistent and reproducible, but no specific acceptance criteria. |
| Stability | To be evaluated for specific matrix and storage conditions. | Analyte stability should be demonstrated under expected sample handling and storage conditions. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Method[1][5]
This protocol is based on the validated method by Buhrow et al.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of methanol containing the internal standard (e.g., D5-(E)-Endoxifen).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for (E)-Endoxifen: m/z 374.2 → 112.1
-
MRM Transition for Internal Standard: m/z 379.2 → 112.1
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Detailed Methodology for HPLC-UV Method
This protocol is a representative method based on established principles for HPLC-UV analysis of small molecules in plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 50 µL of internal standard solution (e.g., a structurally similar compound).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 238 nm
Mandatory Visualizations
Caption: Experimental workflow for the quantification of (E)-Endoxifen.
Caption: Logical relationship of bioanalytical method validation parameters.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating SERM Analysis: A Guide to (E)-Endoxifen Cross-reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of Selective Estrogen Receptor Modulators (SERMs) is paramount for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comprehensive comparison of analytical methods, with a focus on the potential for cross-reactivity of (E)-Endoxifen in immunoassays for other SERMs like Tamoxifen, 4-hydroxytamoxifen (4-OHT), and Raloxifene. The following sections present experimental data, detailed protocols, and visual representations of key biological pathways to aid in the selection of appropriate analytical techniques.
The structural similarity between (E)-Endoxifen and other SERMs, particularly its geometric isomer (Z)-Endoxifen and its precursor 4-OHT, presents a significant challenge for immunoassay specificity. While highly specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can distinguish between these closely related compounds, immunoassays may exhibit varying degrees of cross-reactivity, potentially leading to inaccurate quantification.
Quantitative Data on Analytical Specificity
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) |
| Specificity | Very High: Can differentiate between isomers like (E)- and (Z)-Endoxifen and other metabolites.[1] | Variable: Potential for significant cross-reactivity with structurally similar compounds. Specific data for (E)-Endoxifen is often not provided by manufacturers. |
| Sensitivity | Very High: Capable of detecting low nanomolar concentrations. | High, but can be compromised by cross-reacting substances. |
| Accuracy | High: Considered the "gold standard" for quantitative analysis of small molecules in complex matrices. | Can be compromised by non-specific binding and cross-reactivity, leading to over or underestimation. |
| Throughput | Lower compared to immunoassays. | High: Suitable for screening large numbers of samples. |
| Cost per Sample | Higher. | Lower. |
| Expertise Required | High: Requires specialized training and instrumentation. | Moderate: Relatively simple to perform. |
Experimental Protocols
The lack of specific cross-reactivity data for (E)-Endoxifen in many commercial immunoassay kits makes it crucial for researchers to either perform their own validation studies or utilize a more specific method like LC-MS/MS.
Key Experiment: Assessment of Immunoassay Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of (E)-Endoxifen in an immunoassay intended for another SERM (e.g., Tamoxifen or 4-OHT).
Methodology:
-
Prepare a standard curve for the target analyte of the immunoassay (e.g., Tamoxifen) according to the manufacturer's instructions.
-
Prepare a series of dilutions of (E)-Endoxifen in the same assay buffer. The concentration range should be sufficient to elicit a response in the assay.
-
Run the (E)-Endoxifen dilutions in the immunoassay in the same manner as the target analyte standards.
-
Determine the concentration of (E)-Endoxifen that produces a 50% inhibition of the maximum signal (IC50) in a competitive immunoassay, or a signal equivalent to a known concentration of the standard in a sandwich ELISA.
-
Calculate the percent cross-reactivity using the following formula for competitive assays: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of (E)-Endoxifen) x 100
Reference Method: LC-MS/MS for the Quantification of Tamoxifen and its Metabolites
Objective: To accurately and specifically quantify Tamoxifen, (E)-Endoxifen, (Z)-Endoxifen, and 4-OHT in a biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
The gradient program should be optimized to achieve baseline separation of the analytes and their isomers.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the MS parameters (e.g., ion spray voltage, source temperature, collision energy) for each analyte.
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode to ensure specificity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Pathways and Workflows
To better understand the context of (E)-Endoxifen analysis, the following diagrams illustrate the metabolic pathway of Tamoxifen and the signaling mechanism of SERMs.
References
A Comparative Guide to the In Vivo Efficacy of (E)-Endoxifen and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of (E)-Endoxifen and its parent drug, Tamoxifen. Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, it is a prodrug that requires metabolic activation to exert its full therapeutic effect. The primary active metabolite, (E)-Endoxifen (hereafter Endoxifen), is now understood to be the key mediator of Tamoxifen's efficacy.[1][2] This document synthesizes preclinical and clinical data to compare these two compounds, offering insights into their mechanisms, pharmacokinetics, and anti-tumor activities, supported by detailed experimental methodologies.
Signaling Pathways and Mechanisms of Action
Tamoxifen's anti-estrogenic effect is dependent on its biotransformation into active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and Endoxifen.[3][4] Both metabolites have an affinity for the estrogen receptor (ER) that is 30 to 100 times greater than that of Tamoxifen itself.[4][5] The metabolic conversion is predominantly catalyzed by cytochrome P450 enzymes, with CYP2D6 playing a critical role in the formation of Endoxifen from its precursor, N-desmethyl-tamoxifen.[1][6] This dependency on CYP2D6 introduces significant inter-patient variability in therapeutic efficacy due to genetic polymorphisms that can impair metabolic activity.[5][7]
Direct administration of Endoxifen bypasses this variable metabolic step, ensuring consistent exposure to the active therapeutic agent.[6][7] Furthermore, emerging evidence suggests that Endoxifen possesses a distinct mechanism of action beyond simple competitive ER binding. Studies have shown that at clinically relevant concentrations, Endoxifen, unlike Tamoxifen or 4-OHT, targets the estrogen receptor alpha (ERα) for proteasomal degradation, a mechanism it shares with selective estrogen receptor degraders (SERDs).[8][9]
Comparative In Vivo Pharmacokinetics
Pharmacokinetic studies in murine models highlight the advantages of direct Endoxifen administration. When equivalent oral doses are administered, Endoxifen achieves substantially higher plasma concentrations (Cmax) and overall exposure (AUC) compared to the levels of Endoxifen produced from Tamoxifen administration.[10] This superior bioavailability ensures that therapeutic concentrations are reliably achieved, overcoming the limitations observed in patients with poor CYP2D6 metabolism.[10]
Table 1: Comparative Pharmacokinetics in Female Mice (Data synthesized from murine studies)[10]
| Parameter | Oral Tamoxifen (20 mg/kg) | Oral Endoxifen·HCl (25 mg/kg) | Subcutaneous Endoxifen·HCl (25 mg/kg) |
| Endoxifen Cmax (ng/ml) | 13.4 | 103 | 935 |
| Endoxifen AUC (ng/ml·h) | 83.1 | 660 | 4,920 |
Note: 25 mg/kg of Endoxifen·HCl is approximately equivalent to a 20 mg/kg dose of Tamoxifen.
Preclinical In Vivo Efficacy
Head-to-head comparisons in preclinical breast cancer models consistently demonstrate the superior anti-tumor activity of Endoxifen.
In standard ER+ breast cancer xenograft models (e.g., MCF-7), Endoxifen shows a dose-dependent and statistically significant improvement in tumor growth inhibition compared to Tamoxifen.[8]
Table 2: Tumor Growth Inhibition in Estrogen-Dependent MCF-7 Xenografts (Representative data from murine xenograft models)[8]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SD (End of Study) | Percentage Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Tamoxifen) |
| Vehicle Control | - | 1200 ± 150 | - | - |
| Tamoxifen | 20 mg/kg | 600 ± 80 | 50 | - |
| Endoxifen (Low Dose) | 25 mg/kg | 450 ± 60 | 62.5 | < 0.05 |
| Endoxifen (High Dose) | 75 mg/kg | 250 ± 40 | 79.2 | < 0.01 |
A critical advantage of Endoxifen is its ability to overcome acquired resistance to Tamoxifen. In models where tumors progress despite continued Tamoxifen treatment, switching to Endoxifen can lead to tumor regression.[8] This suggests that direct administration of the active metabolite can overcome resistance mechanisms linked to insufficient metabolic activation.
Table 3: Efficacy in Tamoxifen-Resistant Xenograft Models [8]
| Treatment Group | Dosage | Change in Tumor Volume from Baseline (%) | Outcome |
| Continued Tamoxifen | 20 mg/kg | +100% (Growth) | Tumor Progression |
| Switched to Endoxifen | 75 mg/kg | -20% (Regression) | Tumor Regression |
Clinical Efficacy
The promising preclinical data led to clinical trials directly comparing Z-Endoxifen (the active isomer) to Tamoxifen. In a randomized phase II trial (NCT02311933) for ER+/HER2- metastatic breast cancer, Endoxifen's efficacy was notably influenced by prior therapies.[3][11] While not superior to Tamoxifen in the overall population of heavily pre-treated patients, a significant benefit was observed in patients who were naïve to CDK4/6 inhibitors, a standard class of drugs in this setting.[3][11]
Table 4: Progression-Free Survival (PFS) in a Randomized Phase II Trial [3][11]
| Patient Subgroup | Median PFS (Z-Endoxifen 80 mg/day) | Median PFS (Tamoxifen 20 mg/day) | Hazard Ratio (HR) | p-value |
| Overall Population | 4.3 months | 1.8 months | 0.77 | Not Significant |
| Prior CDK4/6 Inhibitor | 2.4 months | 1.8 months | 1.29 | Not Significant |
| CDK4/6 Inhibitor-Naïve | 7.2 months | 2.4 months | 0.42 | 0.002 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
This protocol outlines a typical experiment to compare the anti-tumor efficacy of Tamoxifen and Endoxifen.[8]
-
Cell Culture: Human ER+ breast cancer cells (e.g., MCF-7) are cultured under standard conditions.
-
Animal Model: Female, 6-8 week old immunodeficient mice (e.g., athymic nude mice) are used. Ovariectomy is performed to remove endogenous estrogen, and animals are supplemented with an estradiol pellet to ensure estrogen-dependent tumor growth.
-
Tumor Implantation: Approximately 1 x 10⁷ MCF-7 cells are injected subcutaneously into the flank of each mouse.
-
Treatment Protocol: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups.
-
Vehicle Control: Administered daily via oral gavage.
-
Tamoxifen: 20 mg/kg, administered daily via oral gavage.
-
Endoxifen: 25 mg/kg and 75 mg/kg, administered daily via oral gavage.
-
-
Data Collection and Analysis: Tumor volume is measured twice weekly using calipers (Volume = (Length x Width²)/2). Body weight and animal health are monitored. At the end of the study, tumors are excised for further analysis. Statistical comparisons are made between groups.
This assay assesses the estrogenic/anti-estrogenic effects of compounds on the uterus.[12]
-
Animal Model: Ovariectomized adult female Sprague Dawley rats are used to eliminate endogenous estrogen.
-
Treatment Protocol: Rats are randomized and treated orally for three consecutive days with either vehicle control, estradiol (positive control), Tamoxifen, or Endoxifen at various doses.
-
Endpoint Analysis: On the fourth day, animals are euthanized, and the uteri are excised and weighed (wet and blotted). Tissues can be processed for histology to measure luminal epithelial cell height and for immunohistochemistry to assess cell proliferation markers (e.g., BrdU or Ki-67).
-
Interpretation: An increase in uterine weight and proliferation indicates an estrogenic effect. The study found that Endoxifen and Tamoxifen produced similar uterotrophic effects, which were less potent than estradiol.[12]
Conclusion
The in vivo data compellingly demonstrate that Endoxifen is a more potent and reliable anti-cancer agent than its prodrug, Tamoxifen. Preclinically, it exhibits superior tumor growth inhibition and can overcome Tamoxifen resistance.[8] Its primary advantage lies in bypassing the variable and often-impaired CYP2D6 metabolic pathway, leading to more consistent and therapeutic plasma concentrations.[7][10] While a broad clinical advantage in heavily pre-treated metastatic breast cancer has not been established, Endoxifen shows significant promise in specific patient populations, such as those without prior exposure to CDK4/6 inhibitors.[3][11] These findings strongly support the continued development of Endoxifen as a therapeutic agent for ER+ breast cancer.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (E)-Endoxifen and 4-Hydroxytamoxifen Activity for Researchers
A comprehensive analysis of the two key active metabolites of tamoxifen, (E)-Endoxifen and 4-hydroxytamoxifen, reveals subtle but significant differences in their biochemical and cellular activities. While both are potent antiestrogens, their distinct pharmacological profiles, particularly concerning estrogen receptor binding, cell proliferation inhibition, and receptor protein regulation, are critical for researchers and drug development professionals in the field of endocrine therapy.
This guide provides a detailed, data-driven comparison of (E)-Endoxifen and 4-hydroxytamoxifen, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways to offer a clear and objective overview of their respective activities.
Data-Driven Comparison of Pharmacological Activity
The antiestrogenic effects of (E)-Endoxifen and 4-hydroxytamoxifen are primarily mediated through their competitive binding to the estrogen receptor (ER). Both metabolites exhibit a significantly higher affinity for the ER compared to the parent drug, tamoxifen.[1] However, their relative potencies and downstream effects show important distinctions.
Estrogen Receptor Binding Affinity
Both (E)-Endoxifen and 4-hydroxytamoxifen are high-affinity ligands for the estrogen receptor alpha (ERα), with binding affinities approximately equivalent to that of estradiol.[2] In competitive binding assays, both metabolites have been shown to be 25 to 100 times more potent than tamoxifen.[1][3] While often described as equipotent in their ER binding, some studies suggest minor differences in their relative binding affinities.
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (E2=100) | Reference |
| (E)-Endoxifen | ERα | 158 | [2] |
| 4-Hydroxytamoxifen | ERα | 195 | [2] |
| Tamoxifen | ERα | ~1-4 | [3][4] |
Inhibition of Estrogen-Induced Cell Proliferation
In estrogen receptor-positive breast cancer cell lines, such as MCF-7, both (E)-Endoxifen and 4-hydroxytamoxifen effectively inhibit estradiol-induced cell proliferation. However, comparative studies consistently demonstrate that 4-hydroxytamoxifen is the more potent inhibitor in in vitro settings, exhibiting a lower IC50 value.[5]
| Compound | Cell Line | Condition | IC50 (nM) | Reference |
| (E)-Endoxifen | MCF-7 | Estradiol Deprivation | 100 | [5] |
| + 1 nM Estradiol | 500 | [5] | ||
| 4-Hydroxytamoxifen | MCF-7 | Estradiol Deprivation | 10 | [5] |
| + 1 nM Estradiol | 50 | [5] |
It is crucial to note that while 4-hydroxytamoxifen appears more potent in vitro, (E)-Endoxifen is found at significantly higher and more sustained concentrations in the plasma of patients undergoing tamoxifen therapy, which may contribute to its overall clinical efficacy.
Divergent Effects on Estrogen Receptor α (ERα) Signaling
A key mechanistic distinction between (E)-Endoxifen and 4-hydroxytamoxifen lies in their regulation of ERα protein levels. While 4-hydroxytamoxifen tends to stabilize and even upregulate the ERα protein, high concentrations of (E)-Endoxifen have been shown to induce its degradation via the proteasomal pathway. This action is more akin to that of pure antiestrogens like fulvestrant.[6]
This differential regulation of the ERα protein may have significant implications for the long-term efficacy and resistance mechanisms associated with these two metabolites. The degradation of ERα by endoxifen could lead to a more profound and sustained suppression of estrogen signaling.
Regulation of Estrogen-Responsive Genes
Both (E)-Endoxifen and 4-hydroxytamoxifen act as antagonists of estrogen-induced gene expression. Studies on global gene expression patterns in MCF-7 cells have shown that both metabolites have very similar effects, with the majority of the regulated genes being estrogen-responsive. However, subtle differences in the regulation of specific genes, such as the progesterone receptor (PGR) and trefoil factor 1 (TFF1, also known as pS2), have been observed. Both compounds effectively inhibit the estradiol-induced expression of these key estrogen-responsive genes.
Experimental Protocols
The following are summaries of standard methodologies used to compare the activity of (E)-Endoxifen and 4-hydroxytamoxifen.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a compound for the estrogen receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the Length and Positioning of the Antiestrogenic Side Chain of Endoxifen and 4-Hydroxytamoxifen on Gene Activation and Growth of Estrogen Receptor Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (E)-Endoxifen Analytical Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of (E)-Endoxifen, a key active metabolite of tamoxifen, is critical for therapeutic drug monitoring and clinical research. This guide provides an objective comparison of validated analytical methods for (E)-Endoxifen, supported by experimental data from published studies.
Endoxifen, particularly the (E)-isomer, is a potent antiestrogen, and its plasma concentration is correlated with the clinical efficacy of tamoxifen treatment in estrogen receptor-positive (ER+) breast cancer.[1][2][3] Various analytical methods have been developed and validated for the quantification of (E)-Endoxifen in biological matrices. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
This guide summarizes the performance characteristics of these methods based on single-laboratory validation studies. While direct inter-laboratory validation data is limited, this comparison of methodologies provides valuable insights into their respective capabilities.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for (E)-Endoxifen quantification as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for (E)-Endoxifen Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (% RSD) | Interday Precision (% RSD) | Accuracy (% Recovery) | Reference |
| 0.5 - 500 | 0.5 | Within acceptable range (not specified) | Within acceptable range (not specified) | 85% - 115% | [1][2][4][5] |
| 0.6 - 2000 (nM) | Not Specified | 0.2 - 8.4 | 0.6 - 6.3 | 86 - 103 | [3] |
Table 2: Performance Characteristics of HPLC Methods for (E)-Endoxifen Quantification
| Linearity Range (µg/mL) | LOQ (µg/mL) | Intraday Precision (% RSD) | Interday Precision (% RSD) | Accuracy (% Recovery) | Detection | Reference |
| 2.5 - 15 | 0.051 | Low (not specified) | Low (not specified) | ~100% | UV | [6] |
| 0.5 - 15 | 0.250 | <14% | <14% | <14% | Fluorescence | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for LC-MS/MS and HPLC methods used for (E)-Endoxifen analysis.
LC-MS/MS Method Protocol
A common approach for (E)-Endoxifen quantification in plasma involves protein precipitation followed by LC-MS/MS analysis.
-
Sample Preparation: A simple protein crash with a 96-well filter plate is often used for easy and quick multi-sample processing without an evaporation step.[1]
-
Chromatographic Separation: Separation is typically achieved on a C18 analytical column.[1][4] A gradient elution with a mobile phase consisting of aqueous and organic solvents with additives like formic acid is commonly employed.[1][4]
-
Mass Spectrometric Detection: Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1]
HPLC Method Protocol
HPLC methods offer a viable alternative to LC-MS/MS, particularly when coupled with sensitive detectors like fluorescence or UV.
-
Sample Preparation: For plasma samples, protein precipitation with a solvent like acetonitrile is a common first step.[3] For pharmaceutical formulations, simple dilution may be sufficient.[6]
-
Chromatographic Separation: A C18 column is frequently used for separation.[6] The mobile phase is often a mixture of an acidic buffer and an organic solvent like acetonitrile.[6]
-
Detection:
-
UV Detection: Detection is performed at a specific wavelength, for example, 278 nm.[6]
-
Fluorescence Detection: For enhanced sensitivity, some methods involve a post-column photochemical derivatization to form a fluorescent product, which is then detected at specific excitation and emission wavelengths.[7]
-
Visualizing the Workflow and Metabolic Context
To better understand the analytical process and the biological relevance of (E)-Endoxifen, the following diagrams illustrate a general experimental workflow and the metabolic pathway of tamoxifen.
General experimental workflow for (E)-Endoxifen quantification.
Simplified metabolic pathway of tamoxifen to (E/Z)-Endoxifen.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. Development of a methodology to quantify tamoxifen and endoxifen in breast cancer patients by micellar liquid chromatography and validation according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Estrogen Receptor Degradation: (E)-Endoxifen vs. Fulvestrant
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the selective estrogen receptor degrader (SERD) Fulvestrant and the active metabolite of Tamoxifen, (E)-Endoxifen, represent two critical therapeutic agents. While both ultimately lead to the downregulation of the estrogen receptor alpha (ERα), their mechanisms of action exhibit distinct characteristics. This guide provides a detailed comparison of their effects on ERα degradation, supported by experimental data and protocols for researchers in oncology and drug development.
Dueling Mechanisms: A Tale of Two Antiestrogens
Fulvestrant, a pure antiestrogen, binds to the ERα, inducing a conformational change that inhibits receptor dimerization and nuclear translocation.[1][2] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome, effectively diminishing the cellular pool of ERα.[3][4]
(E)-Endoxifen, while also promoting ERα degradation via the proteasome, presents a more complex profile.[5][6] Unlike its precursor Tamoxifen and another active metabolite, 4-hydroxytamoxifen, which tend to stabilize the ERα protein, (E)-Endoxifen actively targets it for destruction.[6][7] This degradation is a key differentiator in its mechanism and is notably concentration-dependent.[5][6][7]
A direct comparative study has shown that while both agents decrease ERα mRNA expression, Fulvestrant leads to a more pronounced inhibition of ERα protein levels.[8] Bioinformatics analyses further suggest that while both drugs effectively downregulate estrogen signaling and cell cycle-related pathways, they may diverge in their influence on other critical signaling cascades such as the PI3K/Akt/mTORC1 pathway.[9][10]
At a Glance: Comparative Efficacy on ERα Degradation
The following table summarizes the quantitative data on the effects of (E)-Endoxifen and Fulvestrant on ERα degradation from various in vitro studies.
| Parameter | (E)-Endoxifen | Fulvestrant | Cell Line(s) | Reference(s) |
| ERα Protein Degradation | Concentration-dependent degradation | Potent and consistent degradation | MCF-7, T-47D | [6][8] |
| ERα mRNA Expression | Significant decrease | Significant decrease | MCF-7, T-47D | [8] |
| Time Course of Degradation | Significant decrease within 6 hours (at 100 nmol/L) | Rapid degradation, with significant reduction observed within hours | MCF-7 | [6][11] |
| Concentration for Effect | Effective at concentrations found in CYP2D6 extensive metabolizers (>40 nM) | Effective at clinically relevant concentrations | MCF-7 | [7] |
Visualizing the Pathways to Degradation
The following diagrams illustrate the distinct mechanisms by which (E)-Endoxifen and Fulvestrant lead to the degradation of the estrogen receptor.
References
- 1. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 5. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Endoxifen and fulvestrant regulate estrogen-receptor α and related DEADbox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Specificity of (E)-Endoxifen for estrogen receptors versus other nuclear receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity and functional specificity of (E)-Endoxifen for estrogen receptors (ERα and ERβ) versus other key nuclear receptors. The information is intended for researchers, scientists, and professionals involved in drug development and endocrine research.
(E)-Endoxifen, an active metabolite of tamoxifen, is a potent selective estrogen receptor modulator (SERM). Its high affinity for estrogen receptors is well-documented; however, its specificity profile against other nuclear receptors is a critical aspect for understanding its complete pharmacological action and potential off-target effects. While comprehensive quantitative data on the binding of (E)-Endoxifen to a full panel of nuclear receptors is not extensively available in peer-reviewed literature, this guide summarizes the existing knowledge and provides the experimental frameworks for such investigations.
Comparative Binding Affinity of (E)-Endoxifen
(E)-Endoxifen exhibits high binding affinity for both estrogen receptor subtypes, ERα and ERβ. It is considered a primary contributor to the therapeutic efficacy of tamoxifen in ER-positive breast cancer. The Z-isomer of endoxifen is generally considered the more active form.
The following table summarizes the known binding information for Endoxifen isomers to Estrogen Receptors. A complete comparative analysis awaits further public research.
| Compound | Receptor | Binding Affinity (IC50 / Ki) | Notes |
| (Z)-Endoxifen | ERα | High (nM range) | Generally considered the more potent isomer for ER binding. |
| (Z)-Endoxifen | ERβ | High (nM range) | |
| (E)-Endoxifen | ERα | Lower than (Z)-isomer | The geometric isomer can significantly impact binding affinity. |
| (E)-Endoxifen | ERβ | Lower than (Z)-isomer | |
| (Z)-4-hydroxytamoxifen (4-OHT) | ERα | High (nM range) | Often used as a comparator for endoxifen's activity. |
| (Z)-4-hydroxytamoxifen (4-OHT) | ERβ | High (nM range) |
Note: The lack of publicly available, head-to-head comparative binding data for (E)-Endoxifen against AR, PR, GR, and MR is a significant data gap in the scientific literature. Researchers are encouraged to perform such selectivity profiling to fully characterize the compound's specificity.
Experimental Protocols
To determine the specificity of (E)-Endoxifen, two primary types of in vitro assays are recommended: competitive binding assays and reporter gene assays.
Radioligand Competitive Binding Assay
This assay directly measures the ability of (E)-Endoxifen to displace a known high-affinity radiolabeled ligand from the ligand-binding pocket of a specific nuclear receptor.
Objective: To determine the binding affinity (Ki) of (E)-Endoxifen for ERα, ERβ, AR, PR, GR, and MR.
Materials:
-
Purified recombinant human nuclear receptors (ERα, ERβ, AR, PR, GR, MR).
-
Radiolabeled ligands:
-
[3H]-Estradiol for ERα and ERβ.
-
[3H]-Dihydrotestosterone (DHT) for AR.
-
[3H]-Progesterone for PR.
-
[3H]-Dexamethasone for GR.
-
[3H]-Aldosterone for MR.
-
-
(E)-Endoxifen.
-
Assay buffer (e.g., Tris-based buffer with appropriate additives).
-
Scintillation vials and scintillation fluid.
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the purified nuclear receptor with a fixed concentration of its corresponding radioligand in the presence of increasing concentrations of (E)-Endoxifen.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 18-24 hours at 4°C).
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through filter plates that retain the larger receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand bound against the logarithm of the (E)-Endoxifen concentration. The IC50 (the concentration of (E)-Endoxifen that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Analysis of (E)- and (Z)-Endoxifen Isomers at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the E and Z isomers of Endoxifen, an active metabolite of Tamoxifen, focusing on their interactions with cannabinoid receptors CB1 and CB2. The data presented is derived from peer-reviewed experimental studies and aims to elucidate the distinct pharmacological profiles of these isomers, offering insights for future drug development.
Endoxifen, a selective estrogen receptor modulator (SERM), has been shown to exhibit off-target effects at cannabinoid receptors.[1][2] Understanding the stereospecific interactions of its geometric isomers, (E)-Endoxifen and (Z)-Endoxifen, is crucial for evaluating their therapeutic potential and side-effect profiles beyond their well-established anti-estrogenic activity.[3][4] This comparison focuses on their binding affinities and functional activities at human CB1 and CB2 receptors.
Comparative Binding Affinities and Functional Activity
Experimental data reveals distinct differences in how (E)- and (Z)-Endoxifen interact with cannabinoid receptors. The following tables summarize the binding affinities (Ki) and functional efficacies of these isomers.
Table 1: Cannabinoid Receptor Binding Affinities of Endoxifen Isomers
| Compound | Receptor | Ki (nM) | pKi |
| (E)-Endoxifen | hCB1 | 1140 ± 190 | 5.94 ± 0.07 |
| hCB2 | 1020 ± 110 | 5.99 ± 0.05 | |
| (Z)-Endoxifen | hCB1 | 630 ± 110 | 6.20 ± 0.08 |
| hCB2 | 1280 ± 220 | 5.89 ± 0.08 |
Data extracted from Franks et al., 2016.[1]
The data indicates that both isomers of Endoxifen exhibit a higher affinity for the CB1 receptor compared to the CB2 receptor.[1][2] Notably, (Z)-Endoxifen displays a significantly higher affinity for the CB1 receptor than (E)-Endoxifen.[1]
Table 2: Functional Activity of Endoxifen Isomers at Cannabinoid Receptors (cAMP Accumulation)
| Compound (10 µM) | Receptor | % Forskolin-Stimulated cAMP Levels |
| (E)-Endoxifen | hCB1 | 148.9 ± 5.6 |
| hCB2 | 129.7 ± 11.2 | |
| (Z)-Endoxifen | hCB1 | 142.3 ± 8.1 |
| hCB2 | 134.1 ± 7.9 |
Data extracted from Franks et al., 2016.[1]
Functionally, both isomers act as inverse agonists at CB1 and CB2 receptors, leading to an increase in forskolin-stimulated cAMP levels.[1][5] This is consistent with the known signaling pathway of these Gi/o-coupled receptors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of CB1/CB2 receptors and the general workflow for assessing the binding and functional activity of the Endoxifen isomers.
Detailed Experimental Protocols
The following methodologies are based on the protocols described in the cited literature.[1]
Cell Culture and Membrane Preparation
Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 (CHO-hCB1) or CB2 (CHO-hCB2) receptors were cultured and harvested.[1] Cell membranes were prepared by homogenization in an ice-cold buffer, followed by a series of centrifugations to isolate the membrane fraction.[5] The final membrane pellets were resuspended and stored at -80°C until use. Protein concentration was determined using a BCA Protein Assay.[5]
Competition Receptor Binding Assay
The affinity (Ki) of the Endoxifen isomers for CB1 and CB2 receptors was determined through competition binding studies.[1] Assays were performed by incubating the cell membrane homogenates with a constant concentration of the high-affinity cannabinoid agonist [³H]CP-55,940 (0.2 nM) and increasing concentrations of either (E)- or (Z)-Endoxifen.[1][6] Non-specific binding was determined in the presence of a high concentration (1 µM) of the non-radioactive agonist WIN-55,212-2.[1][7] The reactions were terminated by rapid vacuum filtration, and the radioactivity retained on the filters was quantified. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[8]
[³⁵S]GTPγS Binding Assay
To determine the functional activity of the isomers, their ability to modulate G-protein activity was assessed via [³⁵S]GTPγS binding assays.[1] Membranes from CHO-hCB1 or CHO-hCB2 cells were incubated with [³⁵S]GTPγS in the presence of the Endoxifen isomers.[6] As inverse agonists, the compounds were expected to decrease basal [³⁵S]GTPγS binding.
cAMP Accumulation Assay
The effect of the Endoxifen isomers on the downstream effector, adenylyl cyclase, was measured in intact CHO-hCB1 and CHO-hCB2 cells.[1] Cells were treated with the isomers in the presence of the adenylyl cyclase activator, forskolin.[5] The intracellular accumulation of cyclic AMP (cAMP) was then quantified. An increase in forskolin-stimulated cAMP levels is indicative of inverse agonism at Gi/o-coupled receptors.[1][7]
Conclusion
The E and Z isomers of Endoxifen exhibit distinct pharmacological profiles at cannabinoid receptors. (Z)-Endoxifen shows a higher binding affinity for the CB1 receptor compared to (E)-Endoxifen. Both isomers act as inverse agonists at CB1 and CB2 receptors. These findings highlight the importance of stereochemistry in the interaction of SERMs with non-estrogenic targets and provide a basis for the development of novel therapeutics targeting the endocannabinoid system.[1][2]
References
- 1. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 7. Frontiers | Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity [frontiersin.org]
- 8. CB1 and CB2 Receptors are Novel Molecular Targets for Tamoxifen and 4OH-Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Endoxifen: A Comparative Analysis of its Estrogenic Properties in Diverse Cell Lines
(E)-Endoxifen, a principal active metabolite of the widely used breast cancer drug Tamoxifen, has emerged as a focal point of research due to its potent antiestrogenic activity. This guide provides a comprehensive evaluation of the estrogenic and antiestrogenic properties of (E)-Endoxifen across different cell lines, offering a comparative perspective against its parent compound, Tamoxifen, another key metabolite, 4-hydroxytamoxifen (4-OHT), and the endogenous estrogen, 17β-estradiol (E2).
This analysis is tailored for researchers, scientists, and drug development professionals, presenting experimental data in a structured format to facilitate a clear understanding of Endoxifen's molecular actions and its potential as a therapeutic agent.
Comparative Pharmacological Profile
(E)-Endoxifen and 4-hydroxytamoxifen are recognized as the primary mediators of Tamoxifen's therapeutic efficacy, exhibiting a significantly higher binding affinity for the estrogen receptor (ER) than Tamoxifen itself—reports suggest a 30 to 100-fold greater potency.[1] A critical distinction, however, lies in their circulating concentrations in patients, with Endoxifen being present at levels approximately 5 to 10 times higher than 4-OHT, underscoring its potential as the more clinically relevant metabolite.[1]
Table 1: Comparative Potency (IC50) in MCF-7 Breast Cancer Cells
| Compound | Condition | IC50 (nM) | Reference |
| (E)-Endoxifen | Estradiol (E2) deprivation | 100 | [2] |
| In the presence of 1nM E2 | 500 | [2] | |
| 4-hydroxytamoxifen (4-OHT) | Estradiol (E2) deprivation | 10 | [2] |
| In the presence of 1nM E2 | 50 | [2] |
Note: Lower IC50 values indicate higher potency in inhibiting cell proliferation.
Differential Effects on Estrogen Receptor Alpha (ERα)
A key differentiator in the mechanism of action between (E)-Endoxifen and 4-OHT is their effect on ERα protein levels. While 4-OHT tends to stabilize the ERα protein, high concentrations of (E)-Endoxifen have been demonstrated to induce its degradation through the proteasomal pathway.[1][3] This action is more akin to that of pure antiestrogens like fulvestrant (ICI 182,780) and may contribute to a more profound and sustained inhibition of estrogen signaling.[1]
Table 2: Effects on ERα Protein Levels in Breast Cancer Cells
| Compound | Cell Line | Effect on ERα | Reference |
| (E)-Endoxifen | MCF-7, T47D | Degradation (at high concentrations) | [3][4] |
| 4-hydroxytamoxifen (4-OHT) | MCF-7 | Stabilization | [3] |
| Tamoxifen | MCF-7 | Stabilization | [3] |
| Estradiol (E2) | MCF-7 | Stabilization | [3] |
Modulation of Gene Expression
(E)-Endoxifen and 4-OHT have been shown to have largely similar effects on global gene expression patterns in MCF-7 cells, with the majority of regulated genes being estrogen-responsive.[5] Both compounds effectively antagonize E2-induced gene expression. For instance, they both decrease the E2-induced expression of the progesterone receptor (PR) gene, a well-established marker of estrogenic effect, with similar potency.[6][7] However, some studies suggest that at different concentrations, Endoxifen may elicit unique transcriptional responses compared to 4-OHT.[8]
In the context of endometrial cells, such as the Ishikawa cell line, both 4-OHT and E2 have demonstrated estrogen agonist actions, leading to increased cell proliferation and the expression of known estrogen-responsive genes.[9][10] This highlights the tissue-specific agonist and antagonist properties of these selective estrogen receptor modulators (SERMs).
Signaling Pathways and Experimental Workflows
The biological effects of (E)-Endoxifen are primarily mediated through its interaction with the estrogen receptor. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating its estrogenic properties.
Caption: Simplified Estrogen Receptor Signaling Pathway.
Caption: General Experimental Workflow for Evaluating Estrogenic Properties.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MCF-7 (ER-positive human breast adenocarcinoma cell line) and Ishikawa (ER-positive human endometrial adenocarcinoma cell line) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.[11] For experiments evaluating estrogenic effects, cells are often cultured in phenol red-free medium with charcoal-stripped FBS to minimize background estrogenic activity.
-
Drug Treatment: (E)-Endoxifen, 4-hydroxytamoxifen, and 17β-estradiol are dissolved in a suitable solvent (e.g., ethanol or DMSO) and added to the culture medium at various concentrations.[7] Vehicle controls receive the solvent alone.
Cell Proliferation Assay (e.g., MTS Assay)
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing the test compounds or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 6 days).[2]
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) is added to each well.[11]
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The results are often expressed as a percentage of the vehicle control, and IC50 values are calculated.
Western Blot for ERα Protein Levels
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Real-Time Reverse Transcription PCR (RT-PCR) for Gene Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit.[7]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[7]
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the gene of interest (e.g., progesterone receptor) and a housekeeping gene (e.g., GAPDH).[7]
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
Conclusion
(E)-Endoxifen demonstrates potent antiestrogenic effects in ER-positive breast cancer cell lines, primarily through competitive inhibition of the estrogen receptor. Its ability to induce ERα degradation at higher concentrations represents a distinct and potentially more effective mechanism of action compared to 4-OHT. While both metabolites show similar effects on the expression of many estrogen-responsive genes, the significantly higher in vivo concentrations of Endoxifen suggest it is the key mediator of Tamoxifen's therapeutic activity. In endometrial cancer cells, the partial agonist activity of tamoxifen metabolites like 4-OHT is evident, highlighting the complex, tissue-dependent nature of SERMs. Further research into the unique molecular actions of (E)-Endoxifen will be crucial for optimizing its therapeutic application and developing novel endocrine therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens – ScienceOpen [scienceopen.com]
- 9. Ishikawa cells exhibit differential gene expression profiles in response to oestradiol or 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Endoxifen (E-isomer): A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Endoxifen (E-isomer) must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as a hazardous drug and its potent biological activity, proper management of Endoxifen waste is critical. This guide provides essential, step-by-step instructions for the safe disposal of Endoxifen (E-isomer) in a laboratory setting.
Endoxifen, an active metabolite of Tamoxifen, is recognized by the National Institute for Occupational Safety and Health (NIOSH) as a hazardous drug due to its potential carcinogenic and reproductive toxicity. While not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), the precautionary principle dictates that it should be managed as such to minimize risk.
Summary of Key Disposal Classifications
For clarity, the following table summarizes the relevant classifications for Endoxifen (E-isomer) waste.
| Classification Category | Status | Notes |
| RCRA Hazardous Waste | Not explicitly listed. | In the absence of a definitive classification, it is best practice to manage as a hazardous pharmaceutical waste. |
| NIOSH Hazardous Drug | Yes (as a metabolite of Tamoxifen). | Requires special handling and disposal precautions to protect personnel. |
| Aquatic Toxicity | Very toxic to aquatic life. | Discharge into the environment must be strictly avoided.[1] |
Step-by-Step Disposal Protocol for Endoxifen (E-isomer)
The following protocol outlines the mandatory steps for the safe disposal of Endoxifen (E-isomer) and contaminated materials.
1. Personal Protective Equipment (PPE): Before handling Endoxifen waste, personnel must be equipped with appropriate PPE, including:
-
Two pairs of chemotherapy-grade gloves.
-
A disposable gown.
-
Safety glasses or goggles.
-
A NIOSH-approved respirator, particularly when handling powders or creating aerosols.
2. Waste Segregation: Proper segregation of Endoxifen waste at the point of generation is crucial. Use designated, clearly labeled, leak-proof containers.
-
Bulk Endoxifen (Unused or Expired):
-
Place pure Endoxifen (E-isomer) powder or solutions into a designated black hazardous waste container.[2]
-
This container must be specifically marked for "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste."
-
-
Trace Contaminated Materials:
-
Items with minimal residual contamination, such as empty vials, culture plates, and pipette tips, should be placed in a yellow chemotherapy waste container.
-
Contaminated sharps (needles, scalpels) must be disposed of in a puncture-resistant, yellow sharps container labeled for chemotherapy waste.
-
-
Contaminated PPE:
-
All used PPE (gloves, gowns, etc.) should be disposed of in the yellow chemotherapy waste container.
-
3. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate and restrict access to the area.
-
Wear appropriate PPE for cleanup.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For powder spills, carefully cover with damp absorbent pads to avoid generating dust.
-
Collect all cleanup materials and place them in the black hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse.
4. Final Disposal:
-
All hazardous pharmaceutical waste must be collected and disposed of by a licensed hazardous waste management contractor.
-
Never dispose of Endoxifen (E-isomer) down the drain or in the regular trash.[3]
-
Ensure all waste containers are securely sealed and properly labeled before collection.
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of Endoxifen (E-isomer) waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Endoxifen (E-isomer)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Endoxifen (E-isomer). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Endoxifen (E-isomer) is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978 compliant) is recommended.[2] The outer glove should be changed frequently, especially in cases of contamination. |
| Body Protection | Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[2][3] The gown should close in the back to provide maximum frontal protection.[2] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields should be worn at all times.[1][3] |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | For handling powders outside of a containment system, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of dust particles.[3][4] |
Operational Plan for Handling Endoxifen (E-isomer)
A systematic approach to handling Endoxifen, from receipt to disposal, is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
Upon receipt, inspect the packaging for any signs of damage or leakage.[2] Personnel involved in unpacking should wear chemotherapy gloves.[2][5] The container should be wiped down before being moved to its designated storage location. Endoxifen powder should be stored at -20°C in a tightly sealed container, away from direct sunlight and sources of ignition.[1][6]
2. Preparation of Solutions:
All handling of Endoxifen powder and preparation of solutions must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[3][7] The work surface should be covered with a plastic-backed absorbent pad.[7][8]
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment unit.
-
Dissolving: Endoxifen is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[6]. When preparing solutions, add the solvent slowly to the powder to avoid aerosol generation.
3. Experimental Use:
During experimental procedures, always wear the appropriate PPE. When administering Endoxifen to cell cultures or animals, take care to prevent splashes and aerosols. All procedures should be performed over a disposable, absorbent work surface.
Disposal Plan
All materials contaminated with Endoxifen are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other sharp objects contaminated with Endoxifen must be placed in a designated, puncture-resistant sharps container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[7][9][10]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable labware should be collected in a dedicated, clearly labeled hazardous waste bag (e.g., a yellow bag)[3][9].
-
Liquid Waste: Unused or waste solutions containing Endoxifen should be collected in a sealed, leak-proof container that is clearly labeled with "Hazardous Waste" and the chemical contents. Do not pour Endoxifen waste down the drain[11].
Final Disposal:
All hazardous waste containers must be sealed and disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[10][12] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of Endoxifen (E-isomer)
Caption: Logical workflow for the safe handling of Endoxifen (E-isomer).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 4. gerpac.eu [gerpac.eu]
- 5. publications.ashp.org [publications.ashp.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. unthsc.edu [unthsc.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
